NBD Dihexadecylamine
Description
Properties
IUPAC Name |
N,N-dihexadecyl-4-nitro-2,1,3-benzoxadiazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H68N4O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41(35-31-32-36(42(43)44)38-37(35)39-45-40-38)34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30,33-34H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTZCQBNIYPZGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151699 | |
| Record name | 4-(N,N-Dihexadecyl)amino-7-nitrobenz-2-oxa-1,3-diazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117056-66-3 | |
| Record name | 4-(N,N-Dihexadecyl)amino-7-nitrobenz-2-oxa-1,3-diazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117056663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(N,N-Dihexadecyl)amino-7-nitrobenz-2-oxa-1,3-diazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Fluorescent Profile of NBD Dihexadecylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence properties of N- (7-Nitrobenz-2-oxa-1,3-diazol-4-yl) dihexadecylamine (B7822943) (NBD Dihexadecylamine) and its closely related analogs, such as NBD-PE (N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine). This document is intended to serve as a valuable resource for researchers utilizing this fluorescent probe in studies of membrane dynamics, lipid trafficking, and drug delivery systems.
Core Fluorescence Properties
This compound is a lipophilic fluorescent probe characterized by the environmentally sensitive nitrobenzoxadiazole (NBD) fluorophore. Its fluorescence is highly dependent on the polarity of its immediate surroundings, making it a powerful tool for investigating the microenvironment of lipid bilayers. It is virtually non-fluorescent in aqueous solutions but exhibits significant fluorescence in hydrophobic media. This solvatochromic behavior is a key feature of the NBD fluorophore.
Quantitative Fluorescence Data
The following table summarizes the key fluorescence properties of NBD-labeled lipid analogs. Given the structural similarity, these values provide a strong reference for the expected behavior of this compound.
| Property | Value | Solvent/Environment |
| Excitation Maximum (λex) | ~463 nm | Methanol |
| ~460 nm | Absolute Ethanol[1] | |
| ~470 nm | Lipid Vesicles[2] | |
| Emission Maximum (λem) | ~536 nm | Methanol |
| ~525 nm | Absolute Ethanol[1] | |
| ~530-550 nm | Cell Membranes[3] | |
| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | Methanol |
| Fluorescence Quantum Yield (Φf) | 0.36* | Ethanol[4] |
| Fluorescence Lifetime (τ) | 2.14 ns and 6.96 ns (two components) | Model Membranes[4] |
| 3.8 - 4.2 ns (one-component analysis) | Cells[4] |
*Note: The provided quantum yield is for 7-Benzylamino-4-nitrobenz-2-oxa-1,3-diazole, a related NBD derivative. The quantum yield of NBD-labeled lipids is highly solvent and environment-dependent, generally increasing in less polar environments.
Environmental Sensitivity
The fluorescence of the NBD group is exceptionally sensitive to the polarity of its environment. In nonpolar environments, such as the hydrophobic core of a lipid bilayer, NBD exhibits a blue-shifted emission spectrum and an increase in fluorescence intensity and quantum yield. Conversely, in more polar environments, such as the headgroup region of a membrane or in aqueous solution, the emission is red-shifted and the quantum yield is significantly lower. This property allows researchers to probe the location and dynamics of NBD-labeled molecules within membranes.
Experimental Protocols
General Fluorescence Spectroscopy of this compound
This protocol outlines the general procedure for measuring the fluorescence excitation and emission spectra of this compound incorporated into lipid vesicles.
Materials:
-
This compound
-
Host lipid (e.g., POPC, DPPC)
-
Chloroform (B151607) or other suitable organic solvent
-
Buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Spectrofluorometer
Methodology:
-
Vesicle Preparation:
-
Co-dissolve this compound and the host lipid in chloroform at the desired molar ratio (e.g., 1:500 probe to lipid).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with the buffer solution by vortexing, creating multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size, respectively.
-
-
Fluorescence Measurement:
-
Dilute the vesicle suspension in the buffer to the desired concentration in a quartz cuvette.
-
Place the cuvette in the sample holder of the spectrofluorometer.
-
To record the emission spectrum, set the excitation wavelength to the absorption maximum of NBD (approximately 463 nm) and scan the emission wavelengths (e.g., from 480 nm to 700 nm).
-
To record the excitation spectrum, set the emission wavelength to the emission maximum (approximately 536 nm) and scan the excitation wavelengths (e.g., from 350 nm to 520 nm).
-
Record a background spectrum of a vesicle suspension without the NBD probe and subtract it from the sample spectra.
-
Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of this compound relative to a standard of known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95).
Materials:
-
This compound solution of known absorbance
-
Quantum yield standard solution of known absorbance and quantum yield
-
Spectrofluorometer with a corrected emission spectrum function
-
UV-Vis spectrophotometer
Methodology:
-
Sample Preparation:
-
Prepare a series of dilute solutions of both the this compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of each solution using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Ensure that the experimental conditions (e.g., slit widths, detector voltage) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φx) can be calculated using the following equation:
Φx = Φs * (Gradx / Grads) * (ηx² / ηs²)
where:
-
Φs is the quantum yield of the standard.
-
Gradx and Grads are the gradients of the linear plots for the sample and the standard, respectively.
-
ηx and ηs are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
-
Mandatory Visualizations
References
An In-depth Technical Guide to the Synthesis and Chemical Structure of NBD Dihexadecylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical structure, and key properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)dihexadecylamine (NBD Dihexadecylamine). This fluorescently labeled lipid probe is a valuable tool for investigating the structure and function of cellular membranes. Detailed experimental protocols, data summaries, and visualizations of relevant biological pathways are presented to facilitate its application in research and drug development.
Chemical Structure and Properties
NBD Dihexadecylamine (B7822943) is a lipophilic fluorescent probe consisting of a dihexadecylamine moiety, a secondary amine with two C16 alkyl chains, covalently linked to a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore. The long alkyl chains anchor the molecule within the hydrophobic core of lipid bilayers, while the NBD group provides the fluorescent signal.
Table 1: Chemical and Physical Properties of Precursors and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Properties |
| Dihexadecylamine | C₃₂H₆₇N | 465.9 | White solid | Lipophilic secondary amine. |
| 4-Chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) | C₆H₂ClN₃O₃ | 199.56 | Yellow powder | Fluorogenic reagent, reacts with primary and secondary amines. |
| This compound | C₃₈H₆₈N₄O₃ | 628.97 | Orange/Red solid | Fluorescent lipid probe, hydrophobic. |
Table 2: Photophysical Properties of NBD-Amine Adducts
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~464 - 470 nm | In organic solvents/lipid environments.[1][2] |
| Emission Maximum (λem) | ~512 - 538 nm | Dependent on solvent polarity.[1][3][4] |
| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | For similar NBD-lipid conjugates. |
| Quantum Yield (Φ) | Variable | Highly sensitive to the polarity of the environment; generally higher in nonpolar media.[4][5][6] |
Synthesis of this compound
The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction between dihexadecylamine and 4-chloro-7-nitrobenzofurazan (NBD-Cl). The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electron-deficient aromatic ring of NBD-Cl, displacing the chloride ion.
Synthesis Pathway
Detailed Experimental Protocol
This protocol is based on general methods for the N-alkylation of amines with NBD-Cl and may require optimization for specific laboratory conditions.
Materials:
-
Dihexadecylamine
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
Anhydrous Chloroform (B151607) or Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Dihexadecylamine (1 equivalent) in anhydrous chloroform or DCM.
-
Addition of Base: Add triethylamine or DIPEA (1.5 - 2 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Addition of NBD-Cl: While stirring, add a solution of NBD-Cl (1.1 equivalents) in the same solvent dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature, protected from light, for 4-6 hours. The progress of the reaction can be monitored by TLC. The product, this compound, will appear as a new, colored (typically yellow or orange) spot with a different Rf value from the starting materials.
-
Work-up: Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent. The fractions containing the desired product are identified by TLC, pooled, and the solvent is evaporated to yield this compound as a colored solid.
Characterization: The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Studying Lipid Rafts
This compound, due to its two long alkyl chains, is expected to partition into the liquid-ordered (Lo) domains of cellular membranes, also known as lipid rafts. These microdomains are enriched in cholesterol and sphingolipids and serve as platforms for signal transduction.[7][8][9][10] The fluorescence of this compound can be used to visualize and study the dynamics and organization of these rafts.
Lipid Raft Signaling Pathway
The following diagram illustrates a generalized signaling pathway initiated at a lipid raft. Upon ligand binding, receptors cluster within the raft, leading to the recruitment and activation of downstream signaling molecules.
Experimental Workflow for Membrane Studies
The use of this compound in membrane studies typically involves its incorporation into model membranes (e.g., liposomes) or cellular membranes, followed by fluorescence-based analysis.
Conclusion
This compound is a versatile fluorescent probe for studying the biophysical properties of lipid membranes, with a particular application in the investigation of lipid rafts. Its synthesis is straightforward, and its photophysical properties make it suitable for a range of fluorescence-based techniques. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this compound in their studies of membrane biology and cellular signaling.
References
- 1. interchim.fr [interchim.fr]
- 2. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. biotium.com [biotium.com]
- 5. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid raft - Wikipedia [en.wikipedia.org]
- 8. Lipid rafts: signaling and sorting platforms of cells and their roles in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. laboratorynotes.com [laboratorynotes.com]
NBD-Dihexadecylamine: A Fluorescent Probe for Elucidating Membrane Polarity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The cellular membrane, a complex and dynamic lipid bilayer, plays a crucial role in cellular function, signaling, and drug-_-membrane interactions. Understanding the physicochemical properties of the membrane, particularly its polarity, is paramount for elucidating these processes. NBD-dihexadecylamine (N,N-dihexadecyl-N'-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amine), hereafter referred to as NBD-DHDA, has emerged as a powerful fluorescent probe for characterizing membrane polarity. This lipophilic fluorophore readily inserts into lipid bilayers, and its spectral properties are exquisitely sensitive to the polarity of its immediate microenvironment. This technical guide provides a comprehensive overview of the principles and methodologies for utilizing NBD-DHDA as a robust tool in membrane research and drug development.
The core of NBD-DHDA's functionality lies in the N-nitrobenzoxadiazole (NBD) group, a small, environmentally sensitive fluorophore.[1] In aqueous solutions, NBD derivatives typically exhibit weak fluorescence. However, upon partitioning into the hydrophobic interior of a lipid membrane, their fluorescence quantum yield increases significantly.[2] This phenomenon is accompanied by a hypsochromic shift (a blue shift) in the fluorescence emission maximum as the polarity of the surrounding environment decreases.[2] This solvatochromic behavior forms the basis of its application as a membrane polarity probe. The two hexadecyl chains of NBD-DHDA act as hydrophobic anchors, ensuring its stable incorporation and defined localization within the lipid bilayer.
Photophysical Properties of NBD-DHDA
The fluorescence characteristics of NBD-DHDA are highly dependent on the polarity of the solvent. This sensitivity is the cornerstone of its use as a membrane polarity probe. A summary of its key photophysical properties in a range of organic solvents with varying polarities is presented below. As the solvent polarity decreases, a noticeable blue shift in the emission maximum (λ_em_) is observed, accompanied by an increase in the fluorescence quantum yield (Φ_f_) and lifetime (τ_f_).
| Solvent | Dielectric Constant (ε) | Excitation Max (λ_ex_) (nm) | Emission Max (λ_em_) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f_) | Lifetime (τ_f_) (ns) |
| Cyclohexane | 2.02 | ~465 | ~505 | ~40 | ~0.90 | ~8.0 |
| Chloroform (B151607) | 4.81 | ~466 | ~525 | ~59 | ~0.60 | ~6.5 |
| Tetrahydrofuran | 7.58 | ~465 | ~530 | ~65 | ~0.45 | ~5.0 |
| Ethanol | 24.55 | ~467 | ~538 | ~71 | ~0.25 | ~3.5 |
| Methanol | 32.6 | ~467 | ~540 | ~73 | ~0.20 | ~3.0 |
| Water | 80.1 | ~470 | ~635 | ~165 | <0.01 | <1.0 |
Note: The values presented are approximate and can vary based on the specific experimental conditions, including temperature and solute concentration. The data is compiled from typical values reported for NBD-amines in various solvent environments.[2][3]
Experimental Protocols
I. Preparation of NBD-DHDA-labeled Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating NBD-DHDA using the thin-film hydration and extrusion method.
Materials:
-
NBD-dihexadecylamine (NBD-DHDA)
-
Matrix lipid(s) of choice (e.g., DOPC, POPC, DPPC)
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of matrix lipid(s) and NBD-DHDA in chloroform in a round-bottom flask. A typical molar ratio of probe to lipid is 1:200 to 1:500.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired volume of hydration buffer to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature (T_m_) of the lipid(s).
-
Gently swirl the flask to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through the membrane multiple times (typically 11-21 passes) to form LUVs of a uniform size distribution.
-
II. Measurement of Membrane Polarity using NBD-DHDA
This protocol outlines the procedure for measuring the fluorescence emission spectrum of NBD-DHDA in liposomes to assess membrane polarity.
Materials:
-
NBD-DHDA-labeled liposome (B1194612) suspension
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Dilute the NBD-DHDA-labeled liposome suspension with the hydration buffer to a final lipid concentration suitable for fluorescence measurements (e.g., 50-100 µM).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorescence spectrophotometer to the absorption maximum of NBD-DHDA (typically around 465-470 nm).
-
Record the fluorescence emission spectrum from approximately 480 nm to 700 nm.
-
The emission maximum (λ_em_) is indicative of the membrane polarity. A blue-shifted λ_em_ corresponds to a more hydrophobic environment, while a red-shifted λ_em_ indicates a more polar environment.
-
-
Data Analysis:
-
Determine the wavelength of maximum fluorescence emission (λ_em_).
-
Compare the λ_em_ values obtained under different experimental conditions (e.g., presence of a drug, different lipid compositions) to assess changes in membrane polarity.
-
For a more quantitative analysis, a calibration curve can be generated by measuring the λ_em_ of NBD-DHDA in a series of solvents with known polarities.
-
Diagrams
Caption: Mechanism of NBD-DHDA as a membrane polarity probe.
Caption: Experimental workflow for measuring membrane polarity.
Conclusion
NBD-dihexadecylamine is a versatile and sensitive fluorescent probe for investigating membrane polarity. Its straightforward application and the direct correlation between its fluorescence emission and the hydrophobicity of its environment make it an invaluable tool in membrane biophysics, cell biology, and pharmacology. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ NBD-DHDA to gain critical insights into the structure and function of biological and model membranes.
References
Unraveling the Environmental Sensitivity of NBD Dihexadecylamine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide explores the utility of NBD Dihexadecylamine as a fluorescent probe, detailing its environmental sensitivity and providing comprehensive experimental protocols for its application in membrane studies.
This compound, a fluorescent probe featuring the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore attached to two sixteen-carbon alkyl chains, is a valuable tool for investigating the biophysical properties of lipid membranes. Its fluorescence characteristics are exquisitely sensitive to the polarity and motional freedom of its immediate surroundings, making it an effective reporter of local membrane environment. This guide synthesizes the available data on NBD-amines and related NBD-labeled lipids to provide a practical resource for leveraging this probe in membrane research.
Core Principles: Environmental Sensitivity of the NBD Fluorophore
The utility of this compound as a membrane probe is rooted in the photophysical properties of the NBD group. The fluorescence emission of NBD is characterized by a significant solvatochromic shift, meaning its emission spectrum changes with the polarity of the solvent.[1] Generally, in more polar environments, the emission maximum shifts to longer wavelengths (a red shift), and the fluorescence quantum yield decreases. Conversely, in nonpolar, hydrophobic environments like the core of a lipid bilayer, the emission maximum shifts to shorter wavelengths (a blue shift) and the fluorescence intensity increases.[2][3] This sensitivity allows researchers to infer the location and environment of the probe within a membrane.
Furthermore, the fluorescence lifetime of the NBD moiety is also influenced by its environment.[2] In motionally restricted environments, such as the ordered lipid domains within a cell membrane, NBD probes can exhibit a phenomenon known as red-edge excitation shift (REES).[2] REES is observed as a shift in the fluorescence emission maximum to longer wavelengths when the excitation wavelength is moved to the "red edge" of the absorption spectrum. This effect is indicative of a slow solvent relaxation around the excited-state fluorophore and can be used to probe the dynamics of the probe's microenvironment.
Data Presentation: Photophysical Properties
While specific photophysical data for this compound is limited in the literature, the following table summarizes the absorption and fluorescence characteristics of various NBD-benzylamine derivatives in acetonitrile. This data provides a useful approximation of the expected spectral behavior of NBD-amines in a moderately polar organic solvent.
| Compound (NBD-NHCH₂PhR) | R | λₐₐₛ (nm) | λₑₘ (nm) | Fluorescence Quantum Yield (Φ) |
| 21 | H | 468 | 534 | 0.22 |
| 22 | p-OMe | 470 | 533 | 0.24 |
| 23 | p-NH₂ | 486 | 545 | Not Detected |
| 24 | p-NMe₂ | 498 | 550 | Not Detected |
| 25 | p-OH | 480 | 541 | 0.01 |
| 26 | p-NHAc | 470 | 532 | 0.14 |
| 27 | p-CN | 464 | 528 | 0.21 |
| 28 | p-NO₂ | 463 | 530 | 0.10 |
| 29 | m-OMe | 468 | 533 | 0.22 |
| 30 | m-NO₂ | 466 | 531 | 0.18 |
| 31 | o-OH | 500 | 550 | Not Detected |
Data extracted from a study on NBD-Bz derivatives in acetonitrile.[3] The fluorescence quantum yields were determined relative to a standard.
Experimental Protocols
The following protocols are adapted from established methods for using NBD-labeled lipids to study model and cellular membranes.[2][4][5] These can be readily modified for use with this compound.
Protocol 1: Labeling of Giant Unilamellar Vesicles (GUVs)
This protocol describes the incorporation of this compound into GUVs, which are commonly used as model membrane systems.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in chloroform (B151607) or ethanol)
-
Lipid mixture for GUV formation (e.g., DOPC, DPPC, Cholesterol in chloroform)
-
Electroformation chamber or other GUV preparation apparatus[1][6][7]
-
Buffer solution (e.g., sucrose (B13894) solution for electroformation)
Procedure:
-
In a clean glass vial, mix the desired amount of the lipid mixture with the this compound stock solution. A typical probe concentration is 0.5 to 2 mol%.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with the appropriate buffer to form GUVs using your chosen method (e.g., electroformation, gel-assisted swelling).
-
Observe the labeled GUVs using fluorescence microscopy.
Protocol 2: Labeling of Live Cells
This protocol outlines the procedure for labeling the plasma membrane of live cells with this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol (B145695) or DMSO)
-
Cultured cells on coverslips or in a multi-well plate
-
Balanced salt solution (e.g., HBSS) or serum-free culture medium
-
Bovine serum albumin (BSA) solution (fatty acid-free, e.g., 1% w/v in HBSS) for back-extraction
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the desired labeling buffer. The final concentration typically ranges from 1 to 10 µM.
-
Wash the cells twice with the labeling buffer.
-
Incubate the cells with the this compound working solution at a controlled temperature (e.g., 4°C to minimize internalization) for a specific duration (e.g., 10-30 minutes).
-
To visualize only the plasma membrane-localized probe, perform a back-extraction by washing the cells with a BSA solution. BSA will remove the probe from the outer leaflet of the plasma membrane.
-
Wash the cells twice with fresh labeling buffer.
-
Image the cells immediately using a fluorescence microscope.
Protocol 3: Membrane Fusion Assay
This protocol describes a lipid-mixing assay to monitor membrane fusion using this compound in a fluorescence resonance energy transfer (FRET) pair with a suitable acceptor, such as Rhodamine-DHPE.[8][9]
Materials:
-
Two populations of vesicles:
-
Donor vesicles labeled with this compound (e.g., 1 mol%)
-
Acceptor vesicles labeled with a FRET acceptor like Rhodamine-DHPE (e.g., 1 mol%)
-
-
Unlabeled target vesicles
-
Fusion-inducing agent (e.g., Ca²⁺ for PS-containing vesicles, PEG)
-
Fluorometer
Procedure:
-
Prepare the donor, acceptor, and unlabeled vesicle populations separately.
-
In a cuvette, mix the donor and acceptor vesicles.
-
Monitor the fluorescence emission of the NBD fluorophore (e.g., at 535 nm) upon excitation at its absorption maximum (e.g., 465 nm).
-
Initiate fusion by adding the fusion-inducing agent and the unlabeled target vesicles.
-
As the membranes fuse, the this compound and the acceptor probe will become diluted in the fused membrane, leading to a decrease in FRET and an increase in NBD fluorescence.
-
Record the change in fluorescence intensity over time to monitor the kinetics of membrane fusion.
Mandatory Visualization
Experimental Workflow for GUV Labeling
Caption: Workflow for labeling Giant Unilamellar Vesicles (GUVs) with this compound.
Logical Relationship in FRET-Based Membrane Fusion Assay
References
- 1. Production of giant unilamellar vesicles and encapsulation of lyotropic nematic liquid crystals - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NBD-lipid Uptake Assay for Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Giant Unilamellar Vesicles (GUVs) to Study Membrane Interaction of Nucleoporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Compound Giant Unilamellar Vesicles: A Biomimetic Model of Nucleate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Fluorescence assays to monitor membrane fusion: potential application in biliary lipid secretion and vesicle interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nexus of Discovery: NBD Dihexadecylamine as a Tool for Illuminating Lipid-Protein Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling and membrane dynamics, the subtle interplay between lipids and proteins governs a vast array of biological processes. Understanding these interactions is paramount for deciphering disease mechanisms and developing novel therapeutics. NBD Dihexadecylamine (NBD-DHDA), a fluorescently labeled lipid analog, has emerged as a powerful tool for researchers to visualize and quantify these critical molecular dialogues. This guide provides a comprehensive overview of the application of NBD-DHDA and related NBD-labeled lipids in the study of lipid-protein interactions, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Principles: The Power of the NBD Fluorophore
The utility of this compound lies in the environment-sensitive fluorescence of the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group.[1][2] This small, uncharged fluorophore exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission spectrum when it moves from a polar aqueous environment to a nonpolar lipid environment, such as the hydrophobic core of a cell membrane or the lipid-binding pocket of a protein. This property allows researchers to monitor the localization and binding of the labeled lipid with high sensitivity.
Quantitative Data Presentation
To facilitate experimental design and data interpretation, the following tables summarize key quantitative data for NBD-labeled lipids.
Table 1: Photophysical Properties of NBD-Labeled Lipids
| Property | NBD-PE in Ethanol | NBD-PE in Methanol | NBD-Dihexadecylamine (inferred) | Reference |
| Excitation Maximum (λex) | ~460 nm | 463 nm | ~460-465 nm | [3][4] |
| Emission Maximum (λem) | 525 nm | 536 nm | ~525-540 nm | [3][4] |
| Extinction Coefficient (ε) | 22,000 M⁻¹cm⁻¹ | 22,000 M⁻¹cm⁻¹ | ~20,000-22,000 M⁻¹cm⁻¹ | [2][3][4] |
| Fluorescence Quantum Yield (Φ) | Varies significantly with solvent polarity | Varies significantly with solvent polarity | Environment-dependent | [5] |
| Fluorescence Lifetime (τ) | Environment-dependent (typically ns range) | Environment-dependent (typically ns range) | Environment-dependent (typically ns range) | [1][6] |
Note: Data for NBD-Dihexadecylamine is inferred from closely related NBD-labeled lipids like NBD-PE, as specific comprehensive datasets for NBD-DHDA are less commonly published. The photophysical properties are highly dependent on the local environment.
Table 2: Representative Binding Affinities of NBD-Labeled Lipids to Proteins
| NBD-Labeled Lipid | Protein | Dissociation Constant (Kd) | Experimental Method | Reference |
| NBD-Cholesterol | Sterol Carrier Protein 2 (SCP-2) | 31.7 ± 6.0 nM | Fluorescence Titration | [7] |
| NBD-Phosphatidylcholine | P-glycoprotein | ~5 µM | Fluorescence Quenching | N/A |
| NBD-labeled peptide | Phospholipid Bilayers (DMPC/DPPS) | Qualitatively high affinity | Fluorescence Spectroscopy | [8] |
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of lipid-protein interactions using this compound.
Signaling Pathway: Protein Kinase C (PKC) Activation
References
- 1. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. graphviz.org [graphviz.org]
- 4. gorbenko-h.univer.kharkov.ua [gorbenko-h.univer.kharkov.ua]
- 5. medium.com [medium.com]
- 6. mdpi.com [mdpi.com]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
The Core Principles of NBD Dihexadecylamine in Cellular Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and applications of N- (7-nitro-2,1,3-benzoxadiazol-4-yl)-dihexadecylamine (NBD Dihexadecylamine), a fluorescent lipid probe crucial for elucidating membrane dynamics, cellular trafficking, and the behavior of lipid-based drug delivery systems. By integrating its environmentally sensitive fluorophore with two C16 alkyl chains, NBD Dihexadecylamine (B7822943) serves as a valuable tool for visualizing and quantifying lipid behavior in living cells and model membrane systems.
Introduction to this compound
This compound is a synthetic, fluorescently labeled lipid analog. It consists of a dihexadecylamine molecule, which possesses two 16-carbon alkyl chains, covalently linked to a 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore. The NBD group is a small, environmentally sensitive fluorophore, meaning its fluorescence properties, particularly its quantum yield and lifetime, are influenced by the polarity of its surrounding environment.[1][2] This characteristic makes NBD-labeled lipids excellent probes for reporting on their location within the cellular membranes.[2] The dual long alkyl chains of dihexadecylamine anchor the molecule firmly within the hydrophobic core of lipid bilayers, mimicking the behavior of endogenous lipids.
Mechanism of Cellular Interaction and Localization
The primary interaction of this compound with cells is through its insertion into the plasma membrane. Due to its hydrophobic nature, it readily partitions into the lipid bilayer. Once in the outer leaflet of the plasma membrane, its subsequent fate is governed by several cellular processes:
-
Passive Diffusion (Flip-Flop): While the spontaneous translocation of lipids between the two leaflets of the plasma membrane (flip-flop) is generally a slow process, the rate can be influenced by the structure of the lipid analog.
-
Endocytosis: The probe can be internalized along with segments of the plasma membrane through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. This leads to its localization in endosomes and subsequently lysosomes.
-
Trafficking to other Organelles: Following internalization, this compound can be transported to other intracellular organelles such as the Golgi apparatus and the endoplasmic reticulum, providing insights into lipid sorting and trafficking pathways.
Molecular dynamics simulations of similar NBD-labeled fatty amines show that the NBD fluorophore typically resides near the glycerol (B35011) backbone/carbonyl region of the surrounding phospholipids (B1166683).[3] The long alkyl chains of this compound are expected to interdigitate with the acyl chains of the membrane lipids.[3]
Quantitative Data: Photophysical Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~463 nm | [4] |
| Emission Maximum (λem) | ~536 nm | [4] |
| Extinction Coefficient (ε) | ~22,000 cm⁻¹M⁻¹ | [5] |
| Molecular Weight | ~575.8 g/mol | |
| Solubility | Soluble in organic solvents like chloroform (B151607) and DMSO | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound or analogous NBD-labeled lipids.
Cell Labeling for Fluorescence Microscopy
This protocol outlines the general procedure for labeling adherent mammalian cells with this compound for visualization by confocal microscopy.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Mammalian cell line of interest (e.g., CHO-K1, HeLa) cultured on glass-bottom dishes
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Optional: Bovine Serum Albumin (BSA) solution (fatty acid-free, 5% w/v in PBS) for back-extraction
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.
-
Preparation of Labeling Solution: Prepare a working solution of this compound by diluting the stock solution in complete culture medium to a final concentration of 1-5 µM. Vortex thoroughly to ensure dispersion.
-
Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound labeling solution to the cells.
-
Incubation: Incubate the cells at 37°C for 15-60 minutes. The optimal incubation time will depend on the cell type and the specific trafficking pathway being investigated. For plasma membrane staining, shorter incubation times at 4°C can be used to minimize internalization.
-
Washing: Remove the labeling solution and wash the cells three times with cold PBS to remove unincorporated probe.
-
Imaging: Immediately image the cells using a confocal microscope equipped with filters appropriate for NBD fluorescence (Excitation: ~460-480 nm, Emission: ~510-550 nm).
-
(Optional) Back-Extraction: To visualize only the internalized probe, incubate the cells with a 5% BSA solution for 10-15 minutes at 4°C after labeling. This will extract the this compound remaining in the outer leaflet of the plasma membrane. Wash with cold PBS before imaging.[6]
Lipid Uptake Assay using Flow Cytometry
This protocol provides a quantitative method to measure the internalization of this compound using flow cytometry.[6]
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Suspension or trypsinized adherent cells
-
Complete cell culture medium
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Propidium iodide (PI) or other viability dye
-
Bovine Serum Albumin (BSA) solution (fatty acid-free, 20% w/v in PBS) for back-extraction
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in complete culture medium.
-
Labeling: Add this compound to the cell suspension to a final concentration of 1-5 µM.
-
Incubation: Incubate the cells at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to assess the kinetics of uptake.
-
Back-Extraction: At each time point, take two aliquots of the cell suspension. To one aliquot, add an equal volume of 20% BSA solution (final concentration 10%) and incubate on ice for 10 minutes. This is the back-extracted sample. The other aliquot serves as the total cell-associated fluorescence control.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold flow cytometry buffer. Repeat the wash step twice.
-
Staining for Viability: Resuspend the final cell pellet in flow cytometry buffer containing a viability dye like PI.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the live cell population using forward and side scatter and the viability dye signal. Measure the NBD fluorescence in the appropriate channel (e.g., FITC).
-
Data Analysis: The percentage of internalized this compound can be calculated as: (Mean fluorescence of back-extracted sample / Mean fluorescence of total sample) x 100.
Visualization of Workflows and Pathways
Experimental Workflow for Cellular Labeling and Imaging
Caption: Workflow for labeling cells with this compound for microscopy.
Cellular Uptake and Trafficking Pathway
Caption: Putative intracellular trafficking pathways of this compound.
Applications in Cell Biology and Drug Development
Studying Lipid Rafts and Membrane Fluidity
The long, saturated hexadecyl chains of this compound suggest a preferential partitioning into more ordered membrane domains, such as lipid rafts. These are microdomains enriched in cholesterol and sphingolipids that play crucial roles in cell signaling. By observing the localization and dynamics of this compound, researchers can infer changes in lipid raft organization and membrane fluidity in response to various stimuli or drug treatments. Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be employed to measure the lateral diffusion of the probe within the membrane, providing quantitative data on membrane dynamics.[7]
Tracking Lipid-Based Drug Delivery Systems
This compound can be incorporated into the lipid shell of nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), to serve as a fluorescent tracer.[8][9] This allows for the visualization and tracking of these drug delivery vehicles as they interact with cells. Researchers can monitor their cellular uptake, intracellular trafficking, and ultimately, the release of their cargo. This is invaluable in the preclinical development of targeted drug delivery systems, helping to optimize their design for efficient delivery to specific cells or tissues.
Conclusion
This compound is a powerful tool for cell biologists and drug development professionals. Its environmentally sensitive fluorescence and lipophilic nature make it an excellent probe for investigating the complex and dynamic environment of cellular membranes. By adapting established protocols for other NBD-labeled lipids, researchers can effectively utilize this compound to gain critical insights into membrane organization, lipid trafficking, and the performance of lipid-based nanomedicines. As with any fluorescent probe, it is crucial to use the lowest possible concentration to minimize potential artifacts and to perform appropriate controls to validate the observations.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-nitrobenz-2-oxa-1,3-diazole-4-yl-labeled phospholipids in lipid membranes: differences in fluorescence behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of 7-nitrobenz-2-oxa-1,3-diazol-4-yl-labeled fatty amines with 1-palmitoyl, 2-oleoyl-sn-glycero-3-phosphocholine bilayers: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA Barcoding-Enabled Tracking of Lipid Nanoparticles: Drug-Loading-Dependent Biodistribution and Tumor Microenvironment Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Barcoding‐Enabled Tracking of Lipid Nanoparticles: Drug‐Loading‐Dependent Biodistribution and Tumor Microenvironment Targeting - PMC [pmc.ncbi.nlm.nih.gov]
NBD Dihexadecylamine: A Comprehensive Technical Guide for Cellular and Membrane Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-(7-nitro-2,1,3-benzoxadiazol-4-yl)dihexadecylamine (NBD Dihexadecylamine), a fluorescent lipid probe crucial for investigating membrane dynamics, lipid trafficking, and cellular uptake mechanisms. This document details its solubility, preparation for experimental use, and application in various research contexts.
Core Properties of this compound
This compound is a lipophilic fluorescent probe characterized by the environmentally sensitive NBD (nitrobenzoxadiazole) fluorophore attached to two sixteen-carbon alkyl chains. The NBD group exhibits weak fluorescence in aqueous, polar environments and strong fluorescence in nonpolar, hydrophobic environments such as lipid bilayers. This property makes it an excellent tool for visualizing and tracking lipid-rich structures within cells.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₈H₆₈N₄O₃ |
| Molecular Weight | 628.97 g/mol |
| Appearance | Orange solid |
| Excitation Maximum (in Methanol) | ~466 nm |
| Emission Maximum (in Methanol) | ~535 nm |
Solubility and Preparation of Stock Solutions
Proper dissolution and preparation of this compound are critical for successful and reproducible experiments. Due to its hydrophobic nature, it is practically insoluble in water. Organic solvents are required for its solubilization. While precise quantitative data for a wide range of solvents is not extensively published, the following table provides guidance based on available information for this compound and similar NBD-labeled lipids.
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent | Estimated Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 0.5 mg/mL |
| Chloroform (B151607) | Soluble |
| Methanol | Sparingly Soluble |
| Ethanol | Sparingly Soluble |
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and place it in a suitable tube or vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Store the stock solution in tightly sealed amber vials or tubes at -20°C, protected from light. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
-
Experimental Protocols
This compound is a versatile probe for studying various cellular processes. Below are detailed protocols for its application in labeling lipid vesicles and mammalian cells for fluorescence microscopy studies.
Protocol 2: Labeling of Lipid Vesicles (Liposomes)
This protocol describes the incorporation of this compound into lipid vesicles during their formation.
-
Materials:
-
Desired lipids (e.g., POPC, DPPC) in chloroform
-
This compound stock solution in chloroform (if preparing from a dry film) or DMSO
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Appropriate buffer (e.g., PBS, HEPES-buffered saline)
-
-
Procedure:
-
In a round-bottom flask, combine the desired lipids and this compound in chloroform. The final concentration of the probe is typically 0.1 to 2 mol%.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing, creating multilamellar vesicles (MLVs).
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with the desired pore size.
-
The resulting NBD-labeled liposomes are ready for use in downstream applications such as membrane fusion assays or cellular uptake studies.
-
Protocol 3: Labeling of Live Mammalian Cells for Fluorescence Microscopy
This protocol details the direct labeling of the plasma membrane of live cells.
-
Materials:
-
Mammalian cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Serum-free cell culture medium or a suitable buffer (e.g., HBSS)
-
Fluorescence microscope equipped with appropriate filters for NBD (e.g., FITC/GFP channel)
-
-
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in serum-free medium or buffer. A typical final concentration ranges from 1 to 10 µM. It is crucial to vortex the diluted solution well to ensure proper dispersion.
-
Wash the cultured cells twice with warm, serum-free medium or buffer to remove any residual serum.
-
Incubate the cells with the this compound working solution at 37°C for a specified time (e.g., 10-30 minutes). The optimal incubation time and concentration should be determined empirically for each cell type and experimental condition.
-
After incubation, wash the cells three times with fresh, warm medium or buffer to remove any unbound probe.
-
The cells are now ready for live-cell imaging using a fluorescence microscope. The NBD fluorescence will initially be concentrated in the plasma membrane and can be subsequently tracked as it is internalized.
-
Visualization of Experimental Workflow and Cellular Fate
The following diagrams illustrate the general workflow for preparing this compound for experiments and its subsequent trafficking within a cell.
Once introduced to cells, this compound, as a lipid analog, can be internalized through various endocytic pathways and incorporated into intracellular membranes.
This guide provides a foundational understanding and practical protocols for the use of this compound in cellular and membrane research. Researchers are encouraged to optimize the described methods for their specific experimental systems.
The Role of Dihexadecyl Chains in Membrane Insertion: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The spontaneous insertion of molecules into the lipid bilayer of cell membranes is a critical process in cell biology, drug delivery, and biotechnology. The efficiency and stability of this insertion are often dictated by the physicochemical properties of a hydrophobic anchor. Among these, the dihexadecyl moiety, consisting of two 16-carbon saturated acyl chains, has emerged as a robust and reliable anchor. This technical guide provides an in-depth examination of the role of dihexadecyl chains in membrane insertion. We will explore the thermodynamic and kinetic principles governing the insertion process, the impact of these chains on membrane properties such as fluidity, and their applications in cell surface engineering and the development of advanced drug and vaccine delivery systems. This document summarizes key quantitative data, details common experimental protocols for characterization, and provides visual diagrams to elucidate complex processes and relationships, serving as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to Lipid Anchors and Dihexadecyl Chains
Membrane-associated proteins and synthetic molecules rely on lipid anchors to secure their position within or on the surface of the cell membrane. These anchors are typically hydrophobic moieties that favorably partition into the nonpolar core of the lipid bilayer.[1] The nature of the anchor—whether it consists of single or double acyl chains, sterols like cholesterol, or isoprenyl groups—profoundly influences the molecule's interaction with the membrane, including its stability, localization, and function.[1][2][3]
A dihexadecyl group refers to a lipid anchor composed of two 16-carbon saturated fatty acid chains (C16:0). A prominent example is dihexadecyl phosphate (B84403) (DHP), a synthetic, negatively charged phospholipid widely used in the formation of model membranes like liposomes and niosomes.[4][5] The dual-chain structure provides a significant hydrophobic driving force for membrane insertion, generally conferring greater stability and higher membrane affinity compared to single-chain anchors.[2][6] This guide focuses specifically on the dihexadecyl anchor, elucidating its fundamental role in mediating the stable insertion of conjugated molecules into cellular membranes.
The Physicochemical Basis of Membrane Insertion
The insertion of a dihexadecyl-anchored molecule into a lipid bilayer is a thermodynamically driven process governed by the principles of the hydrophobic effect. The high lipophilicity of the dual alkyl chains drives their transfer from an aqueous environment to the nonpolar interior of the membrane to minimize the unfavorable interaction between the hydrophobic chains and water molecules.[2]
Thermodynamics and Kinetics
The partitioning of a lipid anchor into a bilayer is favored both enthalpically and entropically.[2] The process can be conceptualized as a multi-step pathway:
-
Adsorption: The molecule first adsorbs to the membrane surface.
-
Interfacial Partitioning: The anchor partitions into the interfacial region of the bilayer.
-
Hydrophobic Core Insertion: The dihexadecyl chains fully insert into the hydrophobic core, adopting a stable transmembrane or embedded conformation.[7]
Molecular dynamics simulations have shown that this is not a barrier-less process and involves the transient formation of a local hydrophobic environment around the anchor as it enters the bilayer.[2] The overall free energy of this transfer is significantly negative, indicating a spontaneous process.
The kinetics of insertion are influenced by both the anchor's properties and its aggregation state. Studies on lipid-DNA probes have shown that the monomeric forms of these conjugates insert into cell membranes at a rate approximately 10-fold higher than their aggregated counterparts.[8] This is because the lipid anchor in a monomer is more accessible for direct insertion.[8]
Quantitative Insertion Parameters
The efficiency and stability of membrane insertion can be quantified through several biophysical parameters. Longer and more saturated acyl chains generally lead to more favorable partitioning and slower dissociation.
| Parameter | Typical Value / Observation | Significance | Reference |
| Partition Coefficient (K) | Increases by an order of magnitude for every two carbons added to a saturated chain. | Measures the equilibrium distribution of the anchor between the membrane and aqueous phases. | [2] |
| Free Energy of Binding (ΔG) | ~ -8 kcal/mol (for interfacial binding) | Quantifies the thermodynamic driving force for membrane association. | [7] |
| Free Energy of Insertion (ΔG) | -1.5 to -4 kcal/mol (from interfacial to transmembrane state) | Represents the energy gain upon moving from the interface to the hydrophobic core. | [7] |
| Monomer Insertion Rate (k_insert) | 0.074 s⁻¹ (for 16:0-16:0 DNA probe) | Rate at which single molecules insert; significantly faster than aggregates. | [8] |
| Aggregate Insertion Rate (k_insert) | 0.0072 s⁻¹ (for 16:0-16:0 DNA probe) | Slower insertion due to reduced accessibility of the lipid anchor. | [8] |
| Time to 90% Max Insertion | 7 - 31 minutes (for various lipid-DNA probes) | A practical measure of the kinetics of cell surface modification. | [8] |
Impact of Dihexadecyl Chains on Membrane Properties
The insertion of exogenous lipids like dihexadecyl-anchored molecules can perturb the local environment of the host membrane, primarily affecting its fluidity.
Membrane fluidity is a measure of the viscosity of the lipid bilayer and is critical for cellular functions such as signal transduction and transport.[9] It is determined by factors like temperature, cholesterol content, and the nature of the phospholipid acyl chains.[9]
-
Effect of Chain Length: Longer acyl chains, such as hexadecyl chains, increase the van der Waals interactions between adjacent lipids.[10][11] This enhanced packing leads to a more ordered (gel-like) state and a decrease in membrane fluidity.[9][10][11]
-
Effect of Saturation: Dihexadecyl chains are fully saturated, meaning they lack double bonds. Saturated chains are linear and can pack together tightly, which further reduces membrane fluidity compared to unsaturated chains that have "kinks."[9]
However, the insertion of a bulky molecule conjugated to the dihexadecyl anchor can also cause local disruption of lipid organization, potentially leading to a localized increase in fluidity near the insertion point.[12] Therefore, the net effect depends on the concentration of the inserted species and the nature of its extramembrane component.
Experimental Protocols for Characterization
A variety of biophysical techniques are employed to study the insertion of dihexadecyl-anchored molecules into model and cellular membranes.[13]
Preparation of Model Membranes
Model systems are essential for controlled biophysical studies.
-
Methodology for Large Unilamellar Vesicles (LUVs):
-
A lipid mixture, including the dihexadecyl-containing lipid if desired, is dissolved in an organic solvent (e.g., chloroform).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.
-
The film is placed under a high vacuum for several hours to remove any residual solvent.
-
The lipid film is hydrated with an aqueous buffer, followed by vortexing to form multilamellar vesicles (MLVs).
-
The MLV suspension is then subjected to multiple freeze-thaw cycles.
-
Finally, the suspension is extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce LUVs of a uniform diameter.[14]
-
Thermodynamic and Kinetic Analysis
-
Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat released or absorbed during the binding interaction between the dihexadecyl-anchored molecule and the lipid vesicles.
-
Methodology: A solution of the molecule is titrated into a sample cell containing a suspension of LUVs. The resulting heat changes are measured to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). Entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.
-
-
Surface Plasmon Resonance (SPR):
-
Principle: Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte.
-
Methodology: A lipid bilayer is formed on an L1 sensor chip. A solution containing the dihexadecyl-anchored molecule is flowed over the surface. The association (kₐ) and dissociation (kₑ) rate constants are measured in real-time, allowing for the calculation of the equilibrium dissociation constant (Kₑ).[12][15]
-
Membrane Fluidity Measurement
-
Laurdan Generalized Polarization (GP):
-
Principle: The fluorescent probe Laurdan exhibits a spectral shift depending on the polarity (and thus water content) of its environment. This shift is used to calculate a GP value, which correlates with membrane lipid packing.
-
Methodology: LUVs or cells are labeled with Laurdan. The fluorescence intensity is measured at two emission wavelengths (e.g., 440 nm and 490 nm) after excitation. The GP value is calculated using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀). A higher GP value indicates a more ordered, less fluid membrane.[12][15]
-
Visualization of Insertion
-
Confocal Fluorescence Microscopy:
-
Principle: Allows for high-resolution optical sectioning of a sample to visualize the localization of fluorescently labeled molecules.
-
Methodology: A fluorescently tagged version of the dihexadecyl-anchored molecule is synthesized. Live cells are incubated with the labeled molecule for various time points (e.g., 5, 10, 20 minutes). The cells are then washed and imaged using a confocal microscope to observe the accumulation and distribution of the fluorescent signal on the plasma membrane.[16]
-
Applications in Research and Drug Development
The stability and efficiency of the dihexadecyl anchor make it highly valuable for a range of biomedical and research applications.
-
Drug Delivery Systems: Dihexadecyl phosphate is a key component in formulating liposomes and niosomes, which are spherical vesicles used to encapsulate and deliver drugs.[4][17][18] The dihexadecyl chains form the stable bilayer of these nanoparticles, while the phosphate headgroup can be used to impart a negative surface charge, influencing the formulation's stability and biodistribution.[4]
-
Cell Surface Engineering: Molecules conjugated with dihexadecyl anchors can be used to non-covalently modify the surface of living cells.[6] This "cell painting" approach allows for the attachment of probes for imaging, receptors for targeted binding, or polymers like PEG to shield the cell surface.[2][16]
-
Vaccine Adjuvants: Dihexadecyl chains are integral to the structure of synthetic vaccine adjuvants like Glucopyranosyl Lipid Adjuvant (GLA). GLA is a derivative of lipid A that potently stimulates the Toll-like receptor 4 (TLR4) to enhance immune responses to co-administered antigens.[19] The lipid chains are essential for the molecule's interaction with immune cell membranes and TLR4 signaling complexes.
Conclusion
The dihexadecyl group serves as a powerful and versatile hydrophobic anchor for mediating the efficient and stable insertion of molecules into lipid bilayers. Its dual, long, saturated alkyl chains provide a strong thermodynamic driving force for partitioning into the membrane core, leading to robust anchoring and long residence times. While their insertion tends to decrease overall membrane fluidity due to tight lipid packing, this effect can be modulated by the nature of the attached cargo. A deep understanding of the biophysical principles governing this process, supported by the experimental techniques detailed in this guide, is crucial for professionals in drug development and cell biology. The continued application of dihexadecyl anchors in liposomal drug formulations, cell surface modification, and synthetic adjuvants underscores their critical role in advancing biomedical science and technology.
References
- 1. quora.com [quora.com]
- 2. Lipophilic Anchors that Embed Bioconjugates in Bilayer Membranes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring Lipid Anchor Organization in Cell Membranes by PIE-FCCS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Permeability of cryptands through dihexadecyl phosphate bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thermodynamics of membrane insertion and refolding of the diphtheria toxin T-domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative assessment of the dynamic modification of lipid–DNA probes on live cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scilit.com [scilit.com]
- 14. Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and characterization of synthetic glucopyranosyl lipid adjuvant system as a vaccine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Properties of NBD Dihexadecylamine in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBD Dihexadecylamine (N-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)dihexadecylamine) is a fluorescent lipophilic probe widely utilized in the study of cell membranes, lipid rafts, and as a tracer for lipid metabolism. Its utility stems from the environment-sensitive fluorescence of the nitrobenzoxadiazole (NBD) fluorophore, which exhibits significant changes in its spectral properties in response to the polarity of its immediate surroundings. This technical guide provides a comprehensive overview of the spectral properties of this compound in various solvents, details the experimental protocols for their measurement, and illustrates a typical experimental workflow.
Spectral Properties of this compound
The fluorescence of the NBD group is highly sensitive to the polarity of the solvent. Generally, in nonpolar solvents, NBD-labeled lipids exhibit higher fluorescence quantum yields and a blue-shift in their emission maxima compared to their properties in polar, protic solvents. This solvatochromism is attributed to the stabilization of the excited state dipole moment of the NBD fluorophore by the solvent molecules. While specific quantitative data for this compound is dispersed in the literature, the following table summarizes the expected trends and provides representative data for NBD-labeled lipids in various solvents. Researchers are encouraged to experimentally determine these values for their specific experimental conditions using the protocols outlined in this guide.
Table 1: Representative Spectral Properties of NBD-Labeled Lipids in Various Solvents
| Solvent | Polarity Index | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |
| n-Hexane | 0.1 | ~465 | ~510 | High | Long |
| Toluene | 2.4 | ~468 | ~520 | Moderate-High | Intermediate-Long |
| Chloroform | 4.1 | ~470 | ~530 | Moderate | Intermediate |
| Ethanol | 4.3 | ~475 | ~540 | Low-Moderate | Short-Intermediate |
| Methanol | 5.1 | ~478 | ~545 | Low | Short |
| DMSO | 7.2 | ~480 | ~550 | Very Low | Very Short |
Note: The values presented are illustrative and can vary based on the specific NBD-lipid conjugate and experimental conditions. It is crucial to perform independent measurements for precise characterization.
Experimental Protocols
Accurate characterization of the spectral properties of this compound requires meticulous experimental procedures. The following sections detail the methodologies for measuring absorption and fluorescence spectra, fluorescence quantum yield, and fluorescence lifetime.
Measurement of Absorption and Fluorescence Spectra
Objective: To determine the wavelengths of maximum absorption and emission of this compound in different solvents.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., hexane, toluene, chloroform, ethanol, methanol, DMSO)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a non-polar solvent (e.g., chloroform) at a concentration of 1 mg/mL.
-
Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should result in an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Measurement:
-
Use the respective pure solvent as a blank to zero the spectrophotometer.
-
Record the absorption spectrum of the this compound working solution from 300 nm to 600 nm.
-
Identify and record the wavelength of maximum absorbance (λ_abs).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.
-
Use the respective pure solvent as a blank to record any background fluorescence.
-
Record the fluorescence emission spectrum of the this compound working solution. The emission scan range should typically be from the excitation wavelength + 10 nm to 700 nm.
-
Identify and record the wavelength of maximum emission (λ_em).
-
Determination of Fluorescence Quantum Yield (Comparative Method)
Objective: To determine the fluorescence quantum yield (Φ_f) of this compound relative to a known standard.
Materials:
-
This compound solutions of varying concentrations in the desired solvents.
-
A suitable fluorescence standard with a known quantum yield in the same or a similar solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilutions for both the standard and the this compound sample in the chosen solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
Absorbance and Emission Spectra: For each dilution of the standard and the sample, measure the absorbance at the excitation wavelength and record the integrated fluorescence emission spectrum.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots should be linear.
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the integrated fluorescence intensity vs. absorbance plots for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solvents, respectively.
-
Measurement of Fluorescence Lifetime
Objective: To determine the fluorescence lifetime (τ) of this compound.
Materials:
-
This compound solution in the desired solvent.
-
Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer.
-
Pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength close to the λ_abs of the sample.
Procedure:
-
Instrument Setup:
-
Excite the sample with the pulsed light source.
-
Collect the fluorescence emission at the λ_em.
-
Use a high-speed detector (e.g., photomultiplier tube or avalanche photodiode) to detect the emitted photons.
-
-
Data Acquisition (TCSPC):
-
Measure the time delay between the excitation pulse and the detection of the emitted photon.
-
Generate a histogram of photon arrival times over many excitation cycles.
-
-
Data Analysis:
-
The resulting decay curve is fitted to a multi-exponential decay model to extract the fluorescence lifetime(s). For many fluorescent probes in a homogeneous solvent, a single exponential decay is sufficient.
-
Experimental Workflow and Signaling Pathway Visualization
This compound is frequently used as a fluorescent probe to study the properties and dynamics of lipid bilayers in model membranes such as liposomes or supported lipid bilayers. The following diagram illustrates a typical experimental workflow for such a study.
Methodological & Application
Visualizing Lipid Rafts in Giant Unilamellar Vesicles (GUVs) using NBD Dihexadecylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lipid Rafts and NBD Probes
Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane.[1] These specialized microdomains act as organizing centers for the assembly of signaling molecules, facilitating kinetically favorable interactions essential for signal transduction.[1] Their role in cellular processes such as membrane fluidity, protein trafficking, neurotransmission, and receptor signaling makes them a critical area of study.[1]
Giant Unilamellar Vesicles (GUVs) serve as an excellent model system to study the biophysical properties of lipid membranes, including the formation and dynamics of lipid rafts. The visualization of these domains often requires fluorescent probes that exhibit preferential partitioning into different lipid phases. NBD Dihexadecylamine, more commonly known as NBD-DHPE (N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine), is a fluorescently labeled phospholipid widely used for this purpose. The NBD fluorophore is environmentally sensitive; its fluorescence is significantly enhanced in the hydrophobic environment of a lipid bilayer compared to an aqueous solution.[2] NBD-PE and its structural analogs, like NBD-DPPE, have been shown to preferentially partition into the more ordered liquid-ordered (Lo) phase, which mimics the lipid raft domains, making them valuable tools for their direct visualization.[3][4]
Quantitative Data: Properties of NBD-PE
The following table summarizes the key quantitative properties of NBD-PE, a commonly used analog of this compound.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~463 - 467 nm (in Methanol/Chloroform) | [5][6] |
| Emission Maximum (λem) | ~536 - 539 nm (in Methanol/Chloroform) | [5][6] |
| Molar Extinction Coefficient (ε) | 22,000 cm⁻¹M⁻¹ | [6] |
| Quantum Yield (Φ) | Low in water, significantly higher in nonpolar solvents (e.g., ~0.04 for NBD-NHMe in water) | [7] |
| Phase Partitioning | Preferentially partitions into the Liquid-ordered (Lo) phase | [3] |
| Molecular Weight | ~956.26 g/mol | [5] |
| Solubility | Soluble in chloroform (B151607) and methanol | [5][6] |
Experimental Protocols
Protocol 1: Preparation of GUVs with Lipid Raft-Forming Composition by Electroformation
This protocol describes the formation of GUVs from a lipid mixture known to form liquid-ordered (Lo) and liquid-disordered (Ld) phases, mimicking lipid rafts.
Materials:
-
Lipids:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Sphingomyelin (from chicken egg)
-
Cholesterol
-
NBD-PE (1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl))
-
-
Solvents: Chloroform, Methanol
-
Solutions:
-
Sucrose (B13894) solution (e.g., 200 mM)
-
Glucose solution (iso-osmolar to the sucrose solution)
-
-
Equipment:
-
Electroformation chamber with Indium Tin Oxide (ITO)-coated glass slides
-
Function generator
-
Vacuum desiccator
-
Nitrogen or Argon gas stream
-
Glass syringes
-
Confocal or epifluorescence microscope
-
Procedure:
-
Lipid Stock Solution Preparation:
-
Prepare individual stock solutions of DOPC, sphingomyelin, and cholesterol in a chloroform:methanol (2:1, v/v) solvent mixture at a concentration of 10 mg/mL.
-
Prepare a stock solution of NBD-PE in chloroform at a concentration of 1 mg/mL.
-
-
Lipid Mixture Preparation:
-
In a clean glass vial, combine the lipid stock solutions to achieve a final molar ratio of 1:1:1 for DOPC:Sphingomyelin:Cholesterol.
-
Add the NBD-PE stock solution to the lipid mixture to a final concentration of 0.5 to 1 mol%.
-
Mix the solution thoroughly by vortexing.
-
-
Lipid Film Deposition:
-
Clean the ITO-coated glass slides thoroughly with ethanol (B145695) and deionized water.
-
Using a glass syringe, carefully spread a thin, even layer of the lipid mixture onto the conductive side of two ITO slides.
-
Dry the lipid film under a gentle stream of nitrogen or argon gas for 10-15 minutes to remove the bulk of the solvent.
-
Place the slides in a vacuum desiccator for at least 2 hours to ensure complete removal of any residual solvent.
-
-
GUV Formation by Electroformation:
-
Assemble the electroformation chamber by placing a silicone or Teflon spacer between the two ITO slides, with the lipid-coated sides facing each other.
-
Fill the chamber with the sucrose solution.
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field. A typical protocol is to apply a voltage of 1-3 V at a frequency of 10 Hz for 2-4 hours at a temperature above the phase transition temperature of the lipids (e.g., 60°C).
-
After the initial swelling period, reduce the frequency to 2 Hz for an additional 30 minutes to detach the GUVs from the electrode surface.
-
-
GUV Harvesting and Observation:
-
Carefully collect the GUV suspension from the chamber.
-
For observation, place an aliquot of the GUV suspension in a microscopy dish and add an iso-osmolar glucose solution. The density difference will cause the GUVs to settle at the bottom of the dish, facilitating imaging.
-
Observe the GUVs using a fluorescence microscope equipped with appropriate filters for NBD (Excitation: ~460 nm, Emission: ~540 nm). Lipid rafts will appear as distinct, brighter domains due to the preferential partitioning of NBD-PE into the ordered phase.
-
Visualizations
Application Notes
The use of this compound (NBD-PE) for visualizing lipid rafts in GUVs offers a powerful tool for researchers in cell biology and drug development. This methodology allows for the direct observation of lipid domain formation and dynamics in a controlled, cell-free environment.
Key Applications:
-
Studying Lipid-Lipid and Lipid-Protein Interactions: By observing the partitioning of NBD-PE, researchers can infer the phase behavior of different lipid compositions and how the inclusion of specific membrane proteins may alter lipid domain formation.
-
High-Throughput Screening: This system can be adapted for high-throughput screening of compounds that modulate lipid raft formation or integrity. Such compounds may have therapeutic potential in diseases where lipid raft dysfunction is implicated, such as neurodegenerative diseases, cancer, and infectious diseases.
-
Drug Delivery Vehicle Characterization: For drug development professionals, understanding the membrane properties of liposomal drug delivery systems is crucial. This technique can be used to characterize the domain organization of lipid-based nanoparticles, which can influence drug loading, stability, and release kinetics.
-
Investigating the Role of Lipid Rafts in Signal Transduction: By reconstituting signaling proteins into GUVs with defined lipid compositions, researchers can dissect the specific role of lipid rafts in mediating protein-protein interactions and initiating signaling cascades, as illustrated with the BCR signaling pathway.
Considerations and Limitations:
-
Probe-Induced Artifacts: It is important to be aware that the fluorescent probe itself can potentially influence the phase behavior of the lipid membrane. It is recommended to use the lowest possible probe concentration that still provides an adequate signal-to-noise ratio.
-
Choice of Lipid Composition: The formation of lipid rafts is highly dependent on the lipid composition. The 1:1:1 DOPC:Sphingomyelin:Cholesterol mixture is a well-established model system, but researchers should consider using lipid compositions that more closely mimic the specific biological membrane of interest.
-
GUV Preparation Method: While electroformation is a robust method for generating GUVs, other techniques such as gentle hydration or microfluidic-based methods can also be employed and may be more suitable for certain lipid compositions or for the encapsulation of specific molecules.
By providing a visually accessible and quantifiable method to study lipid domain formation, the use of NBD-PE in GUVs continues to be a valuable technique for advancing our understanding of membrane biology and for the development of novel therapeutics.
References
- 1. medium.com [medium.com]
- 2. A Role for Lipid Rafts in B Cell Antigen Receptor Signaling and Antigen Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calculating partition coefficients of chain anchors in liquid-ordered and liquid-disordered phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid rafts and B cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBD Dihexadecylamine Staining in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)dihexadecylamine (NBD-DHDA) is a fluorescent lipophilic probe used in fluorescence microscopy to study cellular membranes and lipid dynamics. The molecule consists of the environmentally sensitive NBD fluorophore attached to two C16 saturated hydrocarbon chains (dihexadecylamine). These long lipid tails anchor the probe within the hydrophobic core of cellular membranes, making it a valuable tool for visualizing membrane structures and tracking lipid trafficking pathways. The fluorescence of the NBD group is highly dependent on the polarity of its local environment, which can provide insights into the biophysical properties of the membrane.[1][2]
This document provides detailed application notes and a generalized protocol for using NBD-DHDA for staining live and fixed cells for fluorescence microscopy.
Principle of Staining
NBD-DHDA is a lipophilic molecule that readily inserts into the plasma membrane of cells. Due to its structural similarity to endogenous lipids, it can be used to study the dynamics of lipid transport and distribution within cellular membrane systems. Once incorporated, the probe's localization can be visualized using fluorescence microscopy, highlighting cellular membranes such as the plasma membrane and potentially internal organelles depending on incubation conditions and cellular processes. The NBD fluorophore is excited by blue light and emits green fluorescence, making it compatible with standard FITC/GFP filter sets.
Data Presentation
Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| CAS Number | 117056-66-3 | N/A |
| Molecular Formula | C38H68N4O3 | N/A |
| Molecular Weight | 628.97 g/mol | N/A |
| Excitation Maximum (λex) | ~467-488 nm | [2][3] |
| Emission Maximum (λem) | ~525-539 nm | [3][4] |
| Recommended Filter Set | FITC / GFP | [3] |
| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) or Ethanol | [5] |
Recommended Staining Parameters (General Guidance)
| Parameter | Live Cell Imaging | Fixed Cell Imaging |
| Stock Solution Concentration | 1-5 mM in DMSO or Ethanol | 1-5 mM in DMSO or Ethanol |
| Working Concentration | 1-10 µM | 1-10 µM |
| Incubation Time | 15-60 minutes | 30-60 minutes |
| Incubation Temperature | 37°C or 4°C | Room Temperature |
| Cell Fixation | (Post-staining) 4% Paraformaldehyde | (Pre-staining) 4% Paraformaldehyde |
| Permeabilization | Not recommended | Optional (e.g., 0.1% Triton X-100) |
Note: The optimal conditions for staining may vary depending on the cell type and experimental objectives. It is highly recommended to perform a titration of the NBD-DHDA concentration and optimize the incubation time to achieve the desired staining pattern with minimal cytotoxicity or artifacts.
Experimental Protocols
Protocol 1: Live-Cell Staining with NBD-DHDA
This protocol is designed for the visualization of membrane dynamics in living cells.
Materials:
-
NBD-Dihexadecylamine (NBD-DHDA)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other balanced salt solution
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with a FITC/GFP filter set
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1 mM stock solution of NBD-DHDA in high-quality, anhydrous DMSO or ethanol.
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, thaw the NBD-DHDA stock solution.
-
Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the desired final working concentration (e.g., 5 µM).
-
Vortex the staining solution immediately before use.
-
-
Cell Staining:
-
Wash the cells twice with pre-warmed PBS.
-
Remove the PBS and add the NBD-DHDA staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. For studies of endocytosis, a lower temperature (e.g., 4°C) can be used to label the plasma membrane with reduced internalization.[5]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed complete culture medium or PBS to remove excess probe.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope equipped with a FITC/GFP filter set (Excitation: ~488 nm, Emission: ~525 nm).
-
For time-lapse imaging, ensure the microscope is equipped with an environmental chamber to maintain temperature and CO2 levels.
-
Protocol 2: Fixed-Cell Staining with NBD-DHDA
This protocol is suitable for preserving the staining pattern at a specific time point and for co-staining with other antibodies.
Materials:
-
NBD-Dihexadecylamine (NBD-DHDA)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cells cultured on coverslips
-
Fluorescence microscope with a FITC/GFP filter set
-
(Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
(Optional) Nuclear counterstain (e.g., DAPI)
-
(Optional) Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Preparation of Staining Solution:
-
Prepare a working solution of NBD-DHDA in PBS with a concentration of 1-10 µM from a 1 mM stock solution.
-
-
(Optional) Permeabilization:
-
If co-staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Cell Staining:
-
Add the NBD-DHDA staining solution to the fixed cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
(Optional) Counterstaining:
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for NBD-DHDA and any counterstains.
-
Visualizations
Caption: Experimental workflow for NBD-DHDA cell staining.
References
- 1. 7-nitrobenz-2-oxa-1,3-diazole-4-yl-labeled phospholipids in lipid membranes: differences in fluorescence behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A fluorescently labelled quaternary ammonium compound (NBD-DDA) to study resistance mechanisms in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 7. biotium.com [biotium.com]
Application of NBD Dihexadecylamine in Supported Lipid Bilayers (SLBs)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NBD Dihexadecylamine (N- (7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-Dihexadecanoyl-sn-Glycero-3-Phosphoethanolamine, also known as NBD-DHPE or NBD-C16) is a fluorescently labeled lipid analog widely utilized in the study of biological membranes. Its utility extends to supported lipid bilayers (SLBs), which are powerful in vitro models for mimicking cellular membranes. The NBD fluorophore, attached to the lipid headgroup, is environmentally sensitive, making it an excellent probe for investigating membrane structure, dynamics, and intermolecular interactions. This document provides detailed application notes and experimental protocols for the use of this compound in SLBs.
The 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group is a small, environmentally sensitive fluorophore.[1] Its fluorescence properties, including quantum yield and lifetime, are highly dependent on the polarity of its local environment.[1][2] When incorporated into a lipid bilayer, the NBD group typically resides near the lipid carbonyl/glycerol moieties.[3] The orientation of the NBD group within the membrane, specifically the orientation of its nitro group, has been shown to govern its fluorescence lifetime.[3]
Key Applications
This compound is a versatile tool for a variety of applications in SLB-based research, including:
-
Membrane Fluidity and Dynamics: The lateral diffusion of this compound within the SLB can be quantified using techniques like Fluorescence Recovery After Photobleaching (FRAP) to determine the diffusion coefficient, providing insights into the fluidity of the membrane.
-
Lipid Domain and Raft Visualization: The partitioning of this compound between different lipid phases (e.g., liquid-ordered and liquid-disordered) can be visualized and quantified, aiding in the study of lipid rafts and membrane heterogeneity.
-
Membrane Fusion and Fission Assays: The mixing of lipids during fusion events can be monitored by observing the dilution or dequenching of NBD fluorescence.
-
Protein-Lipid Interactions: The binding of proteins to the SLB can alter the local environment of the NBD probe, leading to changes in its fluorescence signal, which can be used to study these interactions.
-
Drug-Membrane Interactions: The effect of drugs and other small molecules on membrane properties can be assessed by monitoring changes in the fluorescence of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for NBD-labeled lipids in various lipid bilayer systems. While specific values for this compound may vary depending on the exact experimental conditions, these provide a valuable reference range.
Table 1: Diffusion Coefficients of NBD-Labeled Lipids in SLBs
| Lipid Probe | Matrix Lipid | Temperature (°C) | Diffusion Coefficient (D) (µm²/s) |
| NBD-PE | DOPC | 23 | 3.2 ± 0.5 |
| NBD-PC | POPC | 25 | 2.5 ± 0.3 |
| 25-NBD-cholesterol | DOPC | 23 | 1.8 ± 0.4 |
| DOPE-NBD | DOPC | Not Specified | ~4.1 |
Data synthesized from multiple sources, specific experimental conditions should be consulted for precise values.[4][5][6][7]
Table 2: Fluorescence Lifetimes of NBD-Labeled Probes in Lipid Bilayers
| Lipid Probe | Lipid Bilayer | Average Lifetime (τ) (ns) |
| 22-NBD-cholesterol | PBMC membranes | Monomer: ~2.1-2.6, Dimer: ~7.0-8.5 |
| N-NBD-DPPE | Fluid PC bilayers | ~9.0 |
| C12-NBD-PC | Fluid PC bilayers | ~2.5 |
| C6-NBD-PC | Fluid PC bilayers | ~6.0 |
Fluorescence lifetime is highly dependent on the local environment and probe orientation.[3][8][9]
Experimental Protocols
Protocol 1: Formation of SLBs Containing this compound by Vesicle Fusion
This protocol describes the formation of a supported lipid bilayer on a hydrophilic substrate, such as glass or silica, using the vesicle fusion technique.
Materials:
-
Primary lipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)
-
This compound
-
Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
Hydrophilic substrate (e.g., glass coverslip, silicon wafer)
-
Probe sonicator or extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, mix the primary lipid and this compound in chloroform at the desired molar ratio (e.g., 99.5:0.5 mol%).
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Vesicle Formation:
-
Hydrate the lipid film with the hydration buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice until the solution becomes clear.
-
Alternatively, for a more defined vesicle size, use an extruder to pass the MLV suspension through a polycarbonate membrane with a 100 nm pore size at least 11 times.
-
-
Substrate Cleaning:
-
Thoroughly clean the hydrophilic substrate. For glass coverslips, sonicate in a 2% solution of Hellmanex III in deionized water, followed by extensive rinsing with deionized water and drying under a stream of nitrogen.
-
-
SLB Formation:
-
Place the cleaned substrate in a chamber.
-
Add the SUV suspension to the chamber, ensuring the substrate is fully covered.
-
Incubate at a temperature above the phase transition temperature of the primary lipid for 30-60 minutes to allow for vesicle fusion and SLB formation.
-
Gently rinse the chamber with hydration buffer to remove excess vesicles.
-
Diagram: Vesicle Fusion Workflow
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FRAP to Characterize Molecular Diffusion and Interaction in Various Membrane Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. znaturforsch.com [znaturforsch.com]
- 8. researchgate.net [researchgate.net]
- 9. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Membrane Dynamics with NBD-Dihexadecylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-nitrobenzoxadiazole (NBD)-dihexadecylamine is a fluorescent lipid probe widely utilized to investigate the dynamic properties of cellular and artificial membranes. Its amphipathic nature, with a polar NBD headgroup and two long hydrophobic acyl chains, allows for its stable insertion into lipid bilayers. The fluorescence of the NBD group is highly sensitive to the local environment, making it an excellent tool for studying various aspects of membrane dynamics, including lipid lateral diffusion, membrane fusion and fission, and lipid uptake and transport. This document provides detailed application notes and protocols for the quantitative analysis of membrane dynamics using NBD-dihexadecylamine.
I. Physicochemical Properties and Spectral Data
NBD-dihexadecylamine's utility as a membrane probe is underpinned by its distinct physicochemical and spectral characteristics. The NBD fluorophore exhibits environmentally sensitive fluorescence, with its quantum yield and emission maximum being dependent on the polarity of its surroundings. In nonpolar environments, such as the hydrophobic core of a lipid bilayer, its fluorescence is enhanced.
Table 1: Physicochemical and Spectral Properties of NBD-Dihexadecylamine
| Property | Value | Reference |
| Molecular Formula | C38H68N4O3 | N/A |
| Molecular Weight | 628.97 g/mol | N/A |
| Excitation Maximum (in methanol) | ~464 nm | [1] |
| Emission Maximum (in methanol) | ~535 nm | [2] |
| Extinction Coefficient (in methanol) | ~21,000 cm⁻¹M⁻¹ | N/A |
| Recommended Storage | -20°C, protect from light | N/A |
II. Applications and Experimental Protocols
NBD-dihexadecylamine can be employed in a variety of assays to quantitatively assess membrane dynamics. The following sections detail the protocols for three key applications: Fluorescence Recovery After Photobleaching (FRAP) for measuring lipid diffusion, FRET-based lipid mixing assays for monitoring membrane fusion, and flow cytometry-based assays for quantifying lipid uptake.
A. Measurement of Lateral Diffusion by Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a powerful technique to quantify the lateral mobility of fluorescently labeled molecules within a membrane. A specific region of interest (ROI) in a membrane labeled with NBD-dihexadecylamine is irreversibly photobleached using a high-intensity laser beam. The subsequent recovery of fluorescence in the bleached area, due to the diffusion of unbleached probes from the surrounding membrane, is monitored over time. The rate of this recovery is directly related to the diffusion coefficient of the probe.
-
Cell Culture and Labeling:
-
Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Prepare a stock solution of NBD-dihexadecylamine in ethanol (B145695) or DMSO.
-
Dilute the stock solution in a serum-free medium to a final concentration of 1-5 µM.
-
Incubate the cells with the labeling solution for 15-30 minutes at 37°C.
-
Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
-
Replace with fresh culture medium for imaging.
-
-
Image Acquisition:
-
Use a confocal laser scanning microscope equipped with a 488 nm laser line for excitation and a detector set to collect emission between 500 and 550 nm.
-
Acquire pre-bleach images of the region of interest at low laser power to minimize photobleaching during imaging.
-
Define a circular ROI with a radius of 1-2 µm.
-
-
Photobleaching:
-
Irradiate the ROI with a high-intensity laser pulse (488 nm) to bleach approximately 70-80% of the initial fluorescence.
-
-
Post-Bleach Image Acquisition:
-
Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the fluorescence recovery in the bleached ROI. The frequency of image acquisition should be adjusted based on the expected recovery rate.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region, and a background region for each time point.
-
Normalize the fluorescence intensity of the bleached ROI to correct for photobleaching during image acquisition.
-
Fit the normalized recovery curve to an appropriate diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).[3]
-
Table 2: Representative Diffusion Coefficients of NBD-labeled Lipids in Model Membranes
| Lipid Bilayer Composition | Phase | Diffusion Coefficient (D) (µm²/s) | Mobile Fraction (Mf) |
| DOPC | Liquid-disordered (Ld) | 8.5 ± 1.2 | > 95% |
| DPPC | Gel (Lβ) | 0.1 ± 0.05 | < 20% |
| DOPC/Cholesterol (1:1) | Liquid-ordered (Lo) | 3.2 ± 0.8 | > 90% |
Data are hypothetical and for illustrative purposes.
B. Analysis of Membrane Fusion using a FRET-based Lipid Mixing Assay
Membrane fusion can be monitored by observing the dilution of a FRET (Förster Resonance Energy Transfer) pair of lipid probes. In this assay, one population of vesicles (e.g., viral envelopes or liposomes) is labeled with both a donor (NBD-dihexadecylamine) and an acceptor (e.g., Rhodamine-PE) fluorophore. When these probes are in close proximity within the same membrane, the fluorescence of the NBD donor is quenched by the rhodamine acceptor. Upon fusion with an unlabeled target membrane, the probes are diluted, leading to a decrease in FRET efficiency and a corresponding increase in the donor's fluorescence intensity.[4]
-
Preparation of Labeled Vesicles:
-
Prepare liposomes or label viral particles with a mixture of NBD-dihexadecylamine (donor) and Rhodamine-PE (acceptor) at a molar ratio that ensures efficient FRET (e.g., 1-2 mol% of each probe).
-
-
Fusion Reaction:
-
In a fluorometer cuvette, mix the labeled vesicles with an excess of unlabeled target vesicles.
-
Initiate the fusion process by adding a fusogenic agent (e.g., calcium for certain SNARE-mediated fusion models, or by adjusting pH for viral fusion).
-
-
Fluorescence Measurement:
-
Monitor the fluorescence intensity of the NBD donor over time using an excitation wavelength of ~460 nm and an emission wavelength of ~535 nm.[2]
-
An increase in NBD fluorescence indicates lipid mixing and membrane fusion.
-
-
Data Normalization and Analysis:
-
Determine the maximum fluorescence (100% fusion) by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles and eliminate FRET.
-
Normalize the fluorescence data and plot the percentage of fusion over time.
-
The initial rate of fluorescence increase can be used to quantify the kinetics of membrane fusion.
-
Table 3: Example Data for a Lipid Mixing Assay
| Condition | Initial Rate of Fusion (%/min) | Maximum Fusion (%) |
| Control (No Fusogen) | 0.5 ± 0.2 | 2.1 ± 0.8 |
| + Fusogen A | 15.8 ± 2.1 | 85.3 ± 5.4 |
| + Fusogen B | 8.2 ± 1.5 | 62.7 ± 4.9 |
Data are hypothetical and for illustrative purposes.
References
- 1. Fluorescence Recovery after Photobleaching (FRAP) Assay to Measure the Dynamics of Fluorescence Tagged Proteins in Endoplasmic Reticulum Membranes of Plant Cells [en.bio-protocol.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Simplified equation to extract diffusion coefficients from confocal FRAP data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes: NBD Dihexadecylamine for Monitoring Endocytosis and Membrane Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBD Dihexadecylamine (N,N-dihexadecyl-4-nitro-2,1,3-benzoxadiazol-7-amine) is a fluorescent lipid probe designed for the investigation of cellular membrane dynamics. Its lipophilic nature, conferred by the two hexadecyl chains, allows for its spontaneous insertion into the plasma membrane of living cells. The nitrobenzoxadiazole (NBD) fluorophore provides a strong fluorescent signal, enabling the visualization and tracking of membrane components. This probe is a valuable tool for studying endocytosis, the process by which cells internalize molecules by engulfing them, and subsequent membrane trafficking events. The internalization of this compound can be monitored over time to elucidate the kinetics and pathways of endocytic uptake and the subsequent fate of the labeled membrane domains.
Principle of Action
This compound is a lipophilic dye that intercalates into the outer leaflet of the plasma membrane. Once inserted, its fluorescence allows for the direct visualization of the plasma membrane. Upon the initiation of endocytosis, the portion of the membrane containing the probe invaginates and pinches off to form endocytic vesicles. These vesicles are then transported into the cell's interior, participating in the complex network of membrane trafficking pathways. By using fluorescence microscopy or flow cytometry, researchers can track the movement of the NBD-labeled membrane from the cell surface to various intracellular compartments, such as early endosomes, late endosomes, and lysosomes. The change in the fluorescent signal's location and intensity over time provides insights into the rate of endocytosis and the routes of membrane trafficking.
Quantitative Data Summary
Due to the limited specific literature on this compound, the following table summarizes typical quantitative data for similar NBD-lipid probes used in endocytosis and membrane trafficking studies. These values should be considered as a starting point for optimization.
| Parameter | Typical Value/Range | Notes |
| Probe Name | This compound | |
| CAS Number | 117056-66-3 | |
| Molecular Formula | C38H68N4O3 | |
| Molecular Weight | 628.97 g/mol | |
| Excitation Maximum (λex) | ~460-470 nm | In a lipid environment. |
| Emission Maximum (λem) | ~530-540 nm | In a lipid environment. |
| Working Concentration | 1-10 µM | Cell-type dependent, should be optimized to minimize toxicity and artifacts. |
| Incubation Time (Labeling) | 10-30 minutes at 4°C or on ice | To allow for plasma membrane insertion while minimizing endocytosis. |
| Incubation Time (Internalization) | 5-60 minutes at 37°C | Time-course experiments are recommended to track the trafficking pathway. |
| Solvent for Stock Solution | DMSO or Ethanol | Prepare a concentrated stock (e.g., 1-10 mM) and dilute to the final working concentration in buffer or media. |
Experimental Protocols
Note: The following protocols are adapted from established methods for other NBD-lipid probes due to the absence of specific published protocols for this compound. Optimization for your specific cell type and experimental conditions is highly recommended.
Protocol 1: General Labeling of Plasma Membrane and Monitoring Endocytosis by Fluorescence Microscopy
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Coverslips or glass-bottom dishes
-
Cells of interest
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Procedure:
-
Cell Preparation:
-
Seed cells on sterile coverslips or in glass-bottom dishes and culture until they reach the desired confluency (typically 60-80%).
-
-
Preparation of Labeling Solution:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in cold serum-free cell culture medium or PBS to a final working concentration of 2-5 µM. Vortex briefly to ensure proper mixing.
-
-
Plasma Membrane Labeling:
-
Wash the cells twice with ice-cold PBS to remove residual medium.
-
Add the cold labeling solution to the cells and incubate for 15-30 minutes on ice or at 4°C. This step allows the probe to insert into the plasma membrane while minimizing endocytosis.
-
-
Initiation of Endocytosis:
-
To visualize the initial plasma membrane staining (time point 0), immediately wash the cells twice with ice-cold PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
To monitor endocytosis, aspirate the labeling solution, wash the cells once with warm (37°C) complete cell culture medium, and then add fresh warm medium.
-
Incubate the cells at 37°C in a CO2 incubator to allow for endocytosis to proceed.
-
-
Time-Course Imaging:
-
At various time points (e.g., 5, 15, 30, 60 minutes), remove the dishes from the incubator, wash twice with cold PBS, and fix the cells as described in step 4a.
-
Mount the coverslips onto microscope slides with an appropriate mounting medium.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with a filter set suitable for NBD (Excitation: ~465 nm, Emission: ~535 nm).
-
Observe the initial ring-like staining of the plasma membrane at t=0 and the appearance of intracellular fluorescent puncta at later time points, indicating the internalization of the probe into endocytic vesicles.
-
Protocol 2: Quantitative Analysis of Endocytosis using Flow Cytometry
Materials:
-
This compound
-
DMSO
-
Cell culture medium
-
PBS
-
Trypsin-EDTA or other cell detachment solution
-
Flow cytometer with a 488 nm laser
Procedure:
-
Cell Preparation:
-
Culture cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution to maintain cell surface integrity.
-
Wash the cells with ice-cold PBS and resuspend them in cold serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Labeling:
-
Add this compound to the cell suspension to a final concentration of 2-5 µM.
-
Incubate on ice for 30 minutes with occasional gentle mixing.
-
-
Endocytosis Assay:
-
Divide the cell suspension into aliquots for different time points.
-
For the t=0 sample, keep the cells on ice.
-
For other time points, transfer the aliquots to a 37°C water bath to initiate endocytosis.
-
-
Stopping Endocytosis and Sample Preparation:
-
At each desired time point (e.g., 0, 5, 15, 30 minutes), stop the endocytosis by adding 3 volumes of ice-cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in cold PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cell samples on a flow cytometer using a 488 nm excitation laser and a standard FITC/GFP emission filter (e.g., 530/30 nm).
-
Record the mean fluorescence intensity (MFI) for each sample. An increase in MFI over time can be indicative of the internalization of the probe, as the intracellular environment can affect the quantum yield of the NBD fluorophore. Alternatively, a quenching agent that does not permeate the cell can be added to quench the fluorescence of the probe remaining on the outer leaflet of the plasma membrane, allowing for a more direct measurement of internalized fluorescence.
-
Visualizations
Application Notes and Protocols for NBD Dihexadecylamine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing N,N'-dihexadecyl-N'-(7-nitro-2,1,3-benzoxadiazol-4-yl)amine (NBD Dihexadecylamine), a fluorescent lipid probe, for the analysis of cellular membranes in culture. The protocols outlined below are designed to be adaptable to a variety of cell types and experimental goals, with a focus on membrane labeling, lipid raft analysis, and cellular trafficking studies.
Introduction
This compound is a lipophilic fluorescent probe that integrates into cellular membranes. Its fluorescence is environmentally sensitive, making it a valuable tool for investigating membrane properties, including fluidity and the organization of lipid microdomains such as lipid rafts.[1][2][3] The two hexadecyl (C16) lipid chains anchor the molecule within the lipid bilayer, while the NBD (7-nitro-2,1,3-benzoxadiazol-4-yl) group provides the fluorescent signal. The location of the NBD fluorophore is typically at the membrane interface.[3] This probe is particularly useful for live-cell imaging and flow cytometry applications.
Core Applications
-
General Membrane Labeling: Visualizing the plasma membrane and internal membrane structures.
-
Analysis of Lipid Rafts: Investigating the formation, dynamics, and composition of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.[4][5]
-
Cellular Trafficking and Dynamics: Tracking the movement and fate of lipids within cellular pathways.
Experimental Data Summary
The following tables summarize key quantitative parameters for the use of this compound. These values are starting points and may require optimization for specific cell types and experimental conditions.
Table 1: Recommended Concentration and Incubation Times
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 10 µM | Start with 5 µM and optimize based on signal intensity and cell viability. |
| Incubation Time | 15 - 60 minutes | Shorter times are suitable for plasma membrane labeling. Longer times may be necessary for observing internalization and trafficking to internal organelles. |
| Incubation Temperature | 4°C, 20°C, or 37°C | 4°C or 20°C can be used to inhibit endocytosis and primarily label the plasma membrane. 37°C allows for active cellular processes and internalization.[1] |
Table 2: Spectral Properties
| Property | Wavelength (nm) | Notes |
| Excitation Maximum | ~460 - 470 nm | In a nonpolar (lipid) environment. |
| Emission Maximum | ~530 - 540 nm | In a nonpolar (lipid) environment. The emission is sensitive to the polarity of the local environment. |
Experimental Protocols
Protocol 1: General Plasma Membrane Labeling of Adherent Cells
This protocol is designed for the basic labeling of the plasma membrane in adherent cell cultures for fluorescence microscopy.
Materials:
-
This compound stock solution (1 mM in DMSO or ethanol)
-
Cultured adherent cells on glass-bottom dishes or coverslips
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Procedure:
-
Cell Preparation: Culture adherent cells to 70-80% confluency on a suitable imaging vessel.
-
Preparation of Labeling Solution: Prepare a working solution of this compound by diluting the stock solution in serum-free medium to a final concentration of 1-10 µM. It is crucial to vortex the solution well.
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.
-
Labeling: Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator. For labeling primarily the outer leaflet of the plasma membrane, perform this step at 4°C or 20°C to minimize endocytosis.[1]
-
Washing: Remove the labeling solution and wash the cells three times with cold PBS to remove unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope.
Protocol 2: Analysis of Lipid Rafts and Membrane Dynamics
This protocol is adapted for studying the localization of this compound in relation to lipid rafts and observing its dynamics.
Materials:
-
Same as Protocol 1
-
Optional: Methyl-β-cyclodextrin (MβCD) for cholesterol depletion (lipid raft disruption)[4]
-
Optional: Filipin or Cholera Toxin B subunit conjugated to a different fluorophore for lipid raft co-localization.
Procedure:
-
Follow steps 1-4 of Protocol 1. For observing dynamics, a longer incubation of up to 60 minutes at 37°C might be beneficial.
-
(Optional) Co-staining for Lipid Rafts: If co-localizing with a known lipid raft marker, perform the staining according to the manufacturer's protocol for the second probe. This may be done concurrently with this compound or sequentially.
-
(Optional) Lipid Raft Disruption: To confirm the association of this compound with lipid rafts, cells can be treated with a cholesterol-depleting agent like MβCD prior to or after labeling. A typical treatment is 5-10 mM MβCD for 30-60 minutes.[4]
-
Washing: Wash the cells as described in Protocol 1.
-
Imaging: Acquire images using a confocal microscope to obtain high-resolution images of the probe's distribution within the membrane. Time-lapse imaging can be performed to observe the lateral diffusion and trafficking of the probe.
Protocol 3: Flow Cytometry Analysis of this compound Uptake
This protocol allows for the quantification of this compound incorporation into a cell population.
Materials:
-
This compound stock solution (1 mM in DMSO or ethanol)
-
Suspension or trypsinized adherent cells
-
Serum-free cell culture medium or a suitable buffer (e.g., HBSS)
-
PBS
-
Flow cytometer with a 488 nm laser for excitation.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in serum-free medium or buffer.
-
Preparation of Labeling Solution: Prepare a working solution of this compound as described in Protocol 1.
-
Labeling: Add the labeling solution to the cell suspension and incubate for the desired time (e.g., 30 minutes) at the chosen temperature (e.g., 37°C or on ice).
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant. Resuspend the cell pellet in cold PBS and repeat the wash step twice to ensure removal of all unbound probe.
-
Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., FACS buffer containing 1% BSA in PBS).
-
Analysis: Analyze the cell population on a flow cytometer, detecting the NBD fluorescence in the appropriate channel (typically FITC or GFP channel).
Visualizations
Caption: Experimental workflow for labeling cells with this compound.
Caption: Proposed cellular localization and trafficking of this compound.
References
- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of NBD-labelled fatty amines with liquid-ordered membranes: a combined molecular dynamics simulation and fluorescence spectroscopy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymer sailing on rafts within lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-NBD-Dihexadecylamine Incorporation into Liposomes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the incorporation of the fluorescent lipid probe N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-DHPE), a close structural analog of NBD Dihexadecylamine, into liposomes. This protocol is designed to be a detailed resource for researchers in drug development and cellular biology who utilize fluorescently labeled liposomes for tracking, uptake, and fusion studies.
Introduction
Fluorescently labeling liposomes is a critical technique for visualizing and quantifying their interaction with cells and their fate in biological systems. NBD-DHPE is a widely used fluorescent lipid analog that integrates into the lipid bilayer of liposomes, allowing for direct visualization by fluorescence microscopy and quantification by fluorometry. Its environmental sensitivity also makes it useful for studying membrane fusion events through techniques like Förster Resonance Energy Transfer (FRET).[1][2][3] This guide will detail the materials, step-by-step protocol for incorporation, and methods for characterization.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful incorporation of NBD-DHPE into liposomes. These values are derived from established protocols and serve as a strong starting point for experimental design.
| Parameter | Recommended Value/Range | Notes |
| Primary Lipid (e.g., DOPC, POPC) | 50-70 mol% | The choice of primary lipid will influence membrane fluidity and stability.[4] |
| Cholesterol | 30-50 mol% | Included to modulate membrane rigidity and reduce leakage. |
| NBD-DHPE Concentration | 0.5 - 2.0 mol% | Higher concentrations can lead to self-quenching. For FRET assays, 0.8 mol% is a common starting point.[5] |
| Total Lipid Concentration | 1 - 50 mM | Dependent on the downstream application. For stock solutions, higher concentrations are common. |
| Liposome (B1194612) Size | 50 - 200 nm | Achieved through extrusion. 100 nm is a common target for in vitro and in vivo studies.[3][6][7][8] |
| NBD Excitation Wavelength | ~463 nm | |
| NBD Emission Wavelength | ~536 nm | [1][8] |
Experimental Workflow
The following diagram illustrates the overall workflow for preparing NBD-labeled liposomes.
Caption: Workflow for the preparation and characterization of NBD-labeled liposomes.
Detailed Experimental Protocol
This protocol describes the thin-film hydration method followed by extrusion, a robust and widely used technique for preparing unilamellar liposomes.
Materials and Equipment
-
Lipids:
-
Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC)
-
Cholesterol
-
N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-DHPE)
-
-
Solvents and Buffers:
-
Equipment:
-
Round-bottom flask
-
Rotary evaporator or a stream of inert gas (e.g., nitrogen or argon)
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Dynamic Light Scattering (DLS) instrument for size determination
-
Fluorometer or fluorescence microscope for characterization
-
Step-by-Step Procedure
-
Preparation of the Lipid Mixture:
-
Calculate the required volumes of the stock solutions of the primary lipid, cholesterol, and NBD-DHPE to achieve the desired molar ratios (see table above).
-
In a clean round-bottom flask, combine the calculated amounts of the lipid stock solutions dissolved in chloroform.
-
-
Creation of a Thin Lipid Film:
-
Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the primary lipid.
-
Apply a vacuum to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Alternatively, the solvent can be evaporated under a gentle stream of nitrogen gas while manually rotating the flask.
-
To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.
-
-
Hydration of the Lipid Film:
-
Warm the desired hydration buffer to a temperature above the lipid phase transition temperature.
-
Add the warm buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.
-
Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended in the buffer. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Liposome Sizing by Extrusion:
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process will produce unilamellar liposomes with a more uniform size distribution.[10]
-
-
Purification (Optional):
-
To remove any unincorporated NBD-DHPE, the liposome suspension can be purified using size exclusion chromatography or dialysis.
-
Characterization of NBD-Labeled Liposomes
-
Size and Polydispersity Index (PDI):
-
Dilute a small aliquot of the liposome suspension in the hydration buffer.
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the mean particle size and PDI. A PDI value below 0.2 indicates a homogenous population.[10]
-
-
Verification of NBD Incorporation:
-
The successful incorporation of NBD-DHPE can be confirmed by fluorescence microscopy, where fluorescent vesicles should be visible.
-
Alternatively, the fluorescence of the liposome suspension can be measured using a fluorometer at the appropriate excitation and emission wavelengths.
-
-
Quantification of Labeling Efficiency (Optional):
-
The concentration of the incorporated NBD-DHPE can be determined by disrupting a known amount of liposomes with a detergent (e.g., Triton X-100) and measuring the fluorescence against a standard curve of the free dye.[5] Note that some detergents can affect the quantum yield of NBD, so appropriate controls are necessary.[5]
-
High-Performance Liquid Chromatography (HPLC) can also be used for a more precise quantification of the fluorescent lipid within the liposomes.[11]
-
Signaling Pathways and Experimental Logic
The use of NBD-labeled liposomes is often a preliminary step in more complex biological experiments. The following diagram illustrates the logical flow of a typical cell uptake study using these liposomes.
Caption: Logical workflow for a cell uptake experiment using NBD-labeled liposomes.
Storage and Stability
NBD-labeled liposomes should be stored in the dark at 4°C to prevent degradation of the lipids and photobleaching of the fluorescent dye.[7] They should not be frozen, as this can disrupt the liposomal structure. For optimal results, it is recommended to use the prepared liposomes within a few days to a week.
By following this detailed guide, researchers can reliably and reproducibly incorporate this compound into liposomes for a wide range of applications in biological and pharmaceutical research.
References
- 1. biotium.com [biotium.com]
- 2. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encapsula.com [encapsula.com]
- 4. Effects of Lipid Composition and Solution Conditions on the Mechanical Properties of Membrane Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome: Encapsula's Scientific Blog: Fluorescent Liposomes: Intermixing of lipids during liposome fusion (NBD/Rhodamine Assay) [liposomes.org]
- 6. Clipos™ NBD (fatty) labeled Liposomes, Dodecanylamine Lipid, Non PEGylated - CD Bioparticles [cd-bioparticles.net]
- 7. Clipos™ NBD (fatty) labeled Phosphatidylglycerol (PG) Liposomes, Azide Lipid - CD Bioparticles [cd-bioparticles.net]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Clipos™ NBD (headgroup) labeled Phosphatidylglycerol (PG) Liposomes, Azide Lipid - CD Bioparticles [cd-bioparticles.net]
- 10. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of a Fluorescent Lipid DOPE-NBD by an HPLC Method in Biological Tissue: Application to Study Liposomes' Uptake by Human Placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-NBD-Dihexadecylamine in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-(3-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecyl-sn-glycero-3-phosphoethanolamine (NBD-Dihexadecylamine) and other structurally similar NBD-labeled lipids in flow cytometry. This fluorescent lipid probe is a powerful tool for investigating various cellular processes, including lipid uptake and transport, membrane fusion, lipid raft dynamics, and cell signaling.
Introduction to NBD-Labeled Lipids
NBD-labeled lipids, such as NBD-Dihexadecylamine, are fluorescent analogs of endogenous lipids. The NBD fluorophore is attached to a lipid molecule, in this case, Dihexadecylamine, allowing for the visualization and tracking of lipid movement and localization within cellular membranes. The photophysical properties of the NBD group make it an excellent fluorescent probe for a variety of membrane-related studies.[1] These probes are particularly well-suited for flow cytometry, which enables the rapid and quantitative analysis of large cell populations.[1]
Application 1: Quantitative Analysis of Lipid Uptake and Transport
One of the primary applications of NBD-labeled lipids in flow cytometry is the quantitative measurement of their uptake and transport across the plasma membrane. This allows for the characterization of lipid transporter activities and the dynamics of lipid internalization.[1]
Data Presentation: Lipid Uptake Parameters
The following table summarizes typical parameters for an NBD-lipid uptake assay in Chinese Hamster Ovary (CHO-K1) cells, a commonly used mammalian cell line.
| Parameter | Value | Reference |
| Cell Line | CHO-K1 | [1] |
| NBD-lipid Concentration | 20-80 nmol per 3 mL cell suspension | [1] |
| Cell Density | 1 x 10^6 cells/mL | [1] |
| Incubation Temperature | 20°C (to minimize endocytosis) | [1] |
| Incubation Time | Time-course (e.g., 0, 5, 15, 30, 60 minutes) | [1] |
| Back-Extraction Agent | Bovine Serum Albumin (BSA) | [1] |
Experimental Protocol: NBD-Lipid Uptake Assay
This protocol describes a flow cytometry-based assay to quantify the internalization of NBD-labeled lipids.
Materials:
-
NBD-Dihexadecylamine (or other NBD-lipid)
-
Mammalian cell line (e.g., CHO-K1)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA) solution (fatty acid-free)
-
Propidium Iodide (PI) for cell viability staining
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Harvest and wash the cells with PBS, then resuspend in culture medium at a concentration of 1 x 10^6 cells/mL.
-
NBD-Lipid Labeling:
-
Prepare a stock solution of NBD-Dihexadecylamine in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
Add the NBD-lipid stock solution to the cell suspension to achieve the desired final concentration (e.g., 20-80 nmol per 3 mL).
-
Incubate the cells with the NBD-lipid at 20°C for various time points.
-
-
Back-Extraction: To distinguish between surface-bound and internalized NBD-lipid, perform a back-extraction step.
-
Incubate a subset of the labeled cells with a BSA solution (e.g., 1% w/v in PBS) for a short period (e.g., 10 minutes on ice). BSA will remove the NBD-lipids from the outer leaflet of the plasma membrane.
-
-
Flow Cytometry Analysis:
-
Stain the cells with a viability dye like Propidium Iodide (PI) to exclude dead cells from the analysis.
-
Acquire data on a flow cytometer. NBD fluorescence is typically detected in the FITC channel (Excitation: ~488 nm, Emission: ~530 nm).
-
Analyze the mean fluorescence intensity (MFI) of the viable cell population. The MFI of the BSA-treated cells represents the internalized NBD-lipid.
-
Workflow Diagram
Caption: Workflow for NBD-Lipid Uptake Assay.
Application 2: Monitoring Membrane Fusion Events
NBD-labeled lipids are frequently used in Fluorescence Resonance Energy Transfer (FRET) assays to monitor membrane fusion events. In this assay, NBD-PE (donor) is used in conjunction with a rhodamine-labeled lipid (acceptor), such as Lissamine Rhodamine B PE (Rh-PE).
Principle of the FRET-Based Fusion Assay
When NBD-PE and Rh-PE are in close proximity within the same membrane, excitation of the NBD donor leads to energy transfer to the rhodamine acceptor, resulting in rhodamine emission. Upon fusion of these labeled membranes with unlabeled membranes, the average distance between the donor and acceptor probes increases. This leads to a decrease in FRET efficiency, which can be measured as a decrease in acceptor emission and an increase in donor emission.[2][3]
Data Presentation: FRET Assay Parameters
| Parameter | Description | Typical Value/Range | Reference |
| Donor Fluorophore | NBD-PE | 0.5 - 1 mol% | [3] |
| Acceptor Fluorophore | Rhodamine-PE | 0.5 - 1 mol% | [3] |
| Excitation Wavelength (Donor) | 488 nm | [3] | |
| Emission Wavelength (Donor) | ~530 nm | [3] | |
| Emission Wavelength (Acceptor) | ~590 nm | [3] | |
| FRET Efficiency (Pre-fusion) | High | Dependent on probe density | [4] |
| FRET Efficiency (Post-fusion) | Low | Decreases with probe dilution | [4] |
Experimental Protocol: Membrane Fusion FRET Assay
This protocol outlines the steps for a cell-based membrane fusion assay using flow cytometry.
Materials:
-
NBD-PE
-
Rhodamine-PE
-
Two cell populations (one labeled, one unlabeled)
-
Fusion-inducing agent (e.g., polyethylene (B3416737) glycol (PEG), inactivated virus)
-
Flow cytometer with multi-color detection capabilities
Procedure:
-
Labeling of Cells:
-
Label one population of cells with both NBD-PE and Rhodamine-PE. Incubate the cells with the fluorescent lipids to allow for their incorporation into the plasma membrane.
-
-
Induction of Fusion:
-
Mix the labeled and unlabeled cell populations.
-
Add the fusion-inducing agent and incubate under conditions that promote cell-cell fusion.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Excite the cells with a 488 nm laser.
-
Measure the emission in both the NBD (e.g., 530/30 nm bandpass filter) and Rhodamine (e.g., 585/42 nm bandpass filter) channels.
-
-
Data Analysis:
-
Gate on the cell population of interest.
-
Calculate a FRET ratio (e.g., Acceptor Intensity / Donor Intensity) for each cell.
-
A decrease in the FRET ratio over time or in response to the fusion agent indicates membrane fusion.
-
Signaling Pathway Diagram
Caption: Principle of FRET-based membrane fusion assay.
Application 3: Analysis of Lipid Rafts and Membrane Microdomains
NBD-labeled cholesterol analogs, such as NBD-cholesterol, can be used to study the dynamics and composition of lipid rafts. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids.
Principle of Lipid Raft Analysis
NBD-cholesterol, when incorporated into cellular membranes, will preferentially partition into specific membrane domains based on their lipid composition and order. By co-staining with known lipid raft markers (e.g., cholera toxin B subunit that binds to GM1 gangliosides), the association of NBD-cholesterol with these domains can be quantified using flow cytometry.
Data Presentation: Lipid Raft Association
| Parameter | Description | Expected Outcome | Reference |
| Probe | NBD-Cholesterol | Partitions into liquid-ordered domains | [5] |
| Co-stain | FITC-Cholera Toxin B | Labels GM1-rich lipid rafts | |
| Analysis | Co-localization (FRET or dual-color analysis) | Increased co-localization indicates raft association | |
| Perturbation | Cholesterol depletion (e.g., with methyl-β-cyclodextrin) | Decreased NBD-cholesterol association with rafts |
Experimental Protocol: Lipid Raft Analysis
Materials:
-
NBD-cholesterol
-
FITC-conjugated Cholera Toxin B subunit
-
Cells of interest
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Incubate cells with NBD-cholesterol to allow for its incorporation into the membranes.
-
Wash the cells and then incubate with FITC-Cholera Toxin B to label lipid rafts.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring fluorescence in both the NBD and FITC channels.
-
-
Data Analysis:
-
Analyze the correlation between NBD-cholesterol fluorescence and FITC-Cholera Toxin B fluorescence on a cell-by-cell basis. A high correlation suggests co-localization within lipid rafts.
-
Alternatively, FRET between NBD-cholesterol (donor) and a suitable acceptor probe localized in rafts can be measured.
-
Logical Relationship Diagram
Caption: Analysis of NBD-cholesterol in lipid rafts.
Application 4: Investigating Cell Signaling Pathways
NBD-labeled lipid precursors can be used to trace their metabolism and involvement in signaling pathways. For example, NBD-sphingomyelin can be used to study the sphingomyelin-ceramide signaling pathway, which is implicated in processes like apoptosis.[6]
Principle of Tracking Sphingolipid Signaling
Cells are incubated with NBD-sphingomyelin. Upon induction of a signaling cascade (e.g., apoptosis), sphingomyelinases cleave NBD-sphingomyelin to produce NBD-ceramide. The increase in NBD-ceramide can be detected by flow cytometry, providing a readout of enzyme activity and pathway activation.
Data Presentation: Apoptosis and Ceramide Production
| Condition | NBD-Ceramide Fluorescence (MFI) | Interpretation | Reference |
| Control (untreated) | Low | Basal sphingomyelinase activity | [7] |
| Apoptosis induction (e.g., Fas ligand) | High | Activation of sphingomyelinase, ceramide production | [7] |
| Inhibitor of sphingomyelinase + Apoptosis induction | Low | Pathway inhibition |
Experimental Protocol: Sphingomyelin-Ceramide Pathway Analysis
Materials:
-
NBD-sphingomyelin
-
Cells of interest
-
Apoptosis-inducing agent (e.g., Fas ligand, TNF-α)
-
Sphingomyelinase inhibitor (optional)
-
Flow cytometer
Procedure:
-
Cell Labeling: Incubate cells with NBD-sphingomyelin.
-
Induction of Signaling: Treat cells with the apoptosis-inducing agent for a defined period.
-
Flow Cytometry Analysis: Acquire data and measure the fluorescence intensity in the NBD channel.
-
Data Analysis: Compare the MFI of treated cells to control cells to quantify the increase in NBD-ceramide.
Signaling Pathway Diagram
References
- 1. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. FRET-Based Assay for the Quantification of Extracellular Vesicles and Other Vesicles of Complex Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stress-induced apoptosis and the sphingomyelin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mitigating NBD Dihexadecylamine Photobleaching in Live Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize photobleaching of NBD Dihexadecylamine during live cell imaging experiments, ensuring the acquisition of high-quality, reliable data.
Troubleshooting Guide: Common Photobleaching Issues
This guide addresses specific issues you may encounter with this compound photobleaching in a question-and-answer format.
Q1: My this compound signal is fading very quickly, even with short exposure times. What are the first things I should check?
A1: Rapid signal loss with this compound is a common challenge. Here are the initial steps to troubleshoot this issue:
-
Reduce Excitation Light Intensity: High-intensity light is the primary cause of photobleaching. Lower the laser power or lamp intensity to the minimum level that provides an adequate signal-to-noise ratio.[1][2]
-
Minimize Exposure Time: The cumulative exposure to excitation light directly impacts photobleaching. Use the shortest possible exposure time that allows for clear image acquisition.[3]
-
Optimize Imaging Frequency: For time-lapse experiments, acquire images less frequently if your experimental design allows. This reduces the total light dose delivered to the sample.
Q2: I've optimized my imaging parameters, but photobleaching is still significant. What chemical interventions can I use in my live-cell setup?
A2: If optimizing imaging parameters is insufficient, you can incorporate antifade reagents into your live-cell imaging medium. Note that antifade reagents for fixed-cell imaging are generally not suitable for live cells.[4]
-
Use a Commercial Live-Cell Antifade Reagent: Products like ProLong™ Live Antifade Reagent and VectaCell™ Trolox Antifade Reagent are specifically designed for live-cell imaging and can significantly reduce photobleaching.[4][5][6]
-
Implement an Oxygen Scavenging System (OSS): Photobleaching is often an oxygen-dependent process. An OSS, typically composed of glucose oxidase and catalase, can be added to the imaging medium to remove dissolved oxygen.[7][8][9]
Q3: My this compound fluorescence appears dim and noisy from the start of the experiment. What could be the cause?
A3: Dim initial fluorescence can be due to several factors unrelated to photobleaching during acquisition:
-
Suboptimal Labeling Concentration: Ensure you are using the optimal concentration of this compound for your cell type. Insufficient labeling will result in a weak initial signal.
-
Environmental Sensitivity of NBD: The fluorescence quantum yield of NBD is highly dependent on its local environment. It is weakly fluorescent in aqueous environments and becomes brighter in hydrophobic environments like lipid membranes.[10] Ensure the dye is properly incorporated into the membranes of interest.
-
Filter Mismatch: Verify that your microscope's excitation and emission filters are appropriate for the spectral properties of NBD (typically excitation around 460 nm and emission around 535 nm).
Q4: Are there more photostable alternatives to this compound for live-cell lipid imaging?
A4: Yes, if photobleaching of this compound remains a limiting factor, consider using alternative fluorescent lipid probes known for their superior photostability.
-
BODIPY Dyes: Fluorescent lipids labeled with BODIPY fluorophores, such as BODIPY FL C12, are significantly more photostable than their NBD counterparts and have a higher fluorescence quantum yield.[11][12][13][14][15]
-
Nile Red: This dye is highly photostable and exhibits strong fluorescence in hydrophobic environments, making it an excellent choice for staining lipid droplets in live cells.[10][16][17][18]
Frequently Asked Questions (FAQs)
What is the primary mechanism of NBD photobleaching?
Photobleaching of NBD, like many fluorophores, primarily occurs when the excited fluorophore interacts with molecular oxygen, leading to the formation of reactive oxygen species (ROS).[17] These ROS can then chemically modify the NBD molecule, rendering it non-fluorescent.
How much can I expect antifade reagents to reduce photobleaching?
The effectiveness of antifade reagents can vary depending on the specific dye, cell type, and imaging conditions. While specific quantitative data for this compound is limited in readily available literature, studies on other fluorophores show that commercial live-cell antifade reagents can significantly extend the imaging time before the signal intensity drops to half of its initial value.[4][6]
Will using an oxygen scavenging system affect cell health?
Yes, prolonged oxygen deprivation can impact cell viability by reducing mitochondrial oxidative phosphorylation and ATP production.[7] It is crucial to monitor cell health during long-term imaging experiments with an OSS and to ensure the system is used for the shortest duration necessary.
Can I combine different strategies to reduce photobleaching?
Absolutely. Combining strategies is often the most effective approach. For example, you can use a more photostable dye in conjunction with optimized imaging parameters and a live-cell antifade reagent to achieve the best results.
Quantitative Data Summary
The following tables provide a summary of available quantitative data to help you make informed decisions for your experiments.
Table 1: Comparison of Photophysical Properties of NBD and Alternative Dyes
| Fluorescent Dye Family | Relative Photostability | Relative Brightness (Quantum Yield) | Environmental Sensitivity |
| NBD | Moderate | Moderate | High |
| BODIPY | High | High | Low |
| Nile Red | High | High | High |
Note: This table provides a qualitative comparison based on available literature. Quantitative values can vary depending on the specific derivative and experimental conditions.[11][12][13][17]
Table 2: Recommended Starting Concentrations for Live-Cell Antifade Reagents
| Antifade Reagent | Stock Solution | Recommended Final Concentration |
| VectaCell™ Trolox | 100 mM in ethanol | 0.1 mM to 1 mM |
| ProLong™ Live Antifade Reagent | 100X | 1X |
Always optimize the final concentration for your specific cell type and experimental conditions to minimize potential cytotoxicity.[5]
Experimental Protocols
Protocol 1: Using VectaCell™ Trolox to Reduce this compound Photobleaching
-
Prepare Trolox Working Solution: Dilute the 100 mM VectaCell™ Trolox stock solution into your normal live-cell imaging medium (e.g., HBSS, DMEM without phenol (B47542) red) to a final concentration of 0.1 mM to 1 mM. It is recommended to start with 0.5 mM and optimize based on cell viability and antifade efficacy.
-
Label Cells: Stain your cells with this compound according to your standard protocol.
-
Medium Exchange: After labeling, wash the cells to remove excess dye and replace the medium with the prepared Trolox-containing imaging medium.
-
Incubation: Incubate the cells for at least 15-30 minutes at 37°C to allow for equilibration before imaging.
-
Image Acquisition: Proceed with your live-cell imaging, using the optimized imaging parameters (lowest possible laser power and exposure time).
Protocol 2: Implementing an Oxygen Scavenging System (OSS)
-
Prepare Imaging Medium with OSS: To your live-cell imaging medium, add the following components to their final concentrations:
-
Glucose: 10 mM
-
Glucose Oxidase: 0.5 U/mL
-
Catalase: 40 U/mL
-
-
Label Cells: Stain your cells with this compound as you normally would.
-
Medium Exchange: After staining and washing, replace the medium with the freshly prepared imaging medium containing the OSS.
-
Incubation: Incubate for 10-15 minutes at 37°C before imaging to allow the enzymes to reduce the dissolved oxygen levels.
-
Imaging: Proceed with image acquisition. Be mindful of the potential for cellular stress due to hypoxia in long-term experiments.
Visualizations
Caption: Experimental workflow for reducing this compound photobleaching.
References
- 1. Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pnas.org [pnas.org]
- 8. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Bodi Fluor FL-C12 [equivalent to BODIPY™ FL C12] | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Rational development of Nile red derivatives with significantly improved specificity and photostability for advanced fluorescence imaging of lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NBD Dihexadecylamine Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell staining experiments with NBD Dihexadecylamine.
Troubleshooting Guide
Poor or inconsistent staining with this compound can arise from a variety of factors, from probe preparation to imaging conditions. This guide provides a structured approach to identifying and resolving these common issues.
Problem 1: Weak or No Fluorescence Signal
This is one of the most common issues and can be caused by several factors.
Possible Causes and Solutions
| Cause | Recommended Action | Explanation |
| Suboptimal Probe Concentration | Optimize the concentration of this compound. Start with a concentration range of 1-10 µM and perform a titration to find the optimal concentration for your cell type and experimental conditions. | Insufficient probe concentration will result in a weak signal. Conversely, excessive concentration can lead to cytotoxicity and artifacts. |
| Incorrect Filter Sets | Use a standard FITC or GFP filter set for imaging. This compound has an approximate excitation maximum of 466 nm and an emission maximum of 536 nm. | The use of incorrect filters will lead to inefficient excitation of the fluorophore and/or poor collection of the emitted light, resulting in a weak signal. |
| Fluorescence Quenching | Prepare the this compound working solution in a serum-free medium or a buffer with low protein content. The fluorescence of NBD is sensitive to its environment and can be quenched in aqueous solutions.[1][2] | NBD fluorophores can be sensitive to their environment and their fluorescence can be quenched by certain molecules or by being in a highly aqueous environment. |
| Poor Cellular Uptake | To enhance cellular uptake and reduce potential cytotoxicity, consider preparing a complex of this compound with fatty acid-free Bovine Serum Albumin (BSA) at a 1:1 molar ratio. | BSA can act as a carrier for the lipid probe, facilitating its transfer across the cell membrane. |
| Incorrect Incubation Time/Temperature | Optimize incubation time and temperature. A typical starting point is a 15-30 minute incubation at 37°C. Shorter times or lower temperatures may be required for some cell types to minimize internalization. | Inadequate incubation will not allow for sufficient labeling of the plasma membrane. |
| Photobleaching | Minimize exposure of the stained cells to excitation light. Use a neutral density filter, reduce laser power, and decrease exposure time during image acquisition. | NBD is susceptible to photobleaching, which is the irreversible destruction of the fluorophore by light. |
| Improper Storage of the Probe | Store the this compound stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | The fluorescent probe can degrade over time if not stored correctly, leading to a loss of fluorescence. |
References
Navigating the Nuances of NBD Dihexadecylamine: A Technical Guide to Concentration Optimization and Artifact Avoidance
For Immediate Release
Researchers, scientists, and drug development professionals utilizing the fluorescent lipid probe NBD Dihexadecylamine now have access to a comprehensive technical support center designed to streamline experimental workflows and prevent common artifacts. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible results in membrane and cellular studies.
At the heart of successful experiments with this compound lies the critical factor of concentration. While an essential tool for visualizing lipid dynamics, improper concentration can lead to a range of artifacts, including self-quenching, membrane perturbation, and misleading localization. This guide offers detailed protocols and quantitative data to help researchers determine the optimal probe concentration for their specific application, minimizing the risk of such experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in live cell imaging?
A1: The optimal concentration of this compound for live cell imaging is highly dependent on the cell type, labeling conditions, and the specific biological question being addressed. However, a general starting point is a concentration range of 1-5 µM. It is strongly recommended to perform a concentration titration to determine the lowest possible concentration that provides a sufficient signal-to-noise ratio without inducing cellular toxicity or artifacts.
Q2: I am observing weak or no fluorescence signal. What are the possible causes and solutions?
A2: Weak or absent fluorescence can stem from several factors. Firstly, ensure that the probe has been properly stored, protected from light, to prevent photobleaching. Secondly, improper probe delivery into the aqueous cell culture medium can lead to aggregation and low monomer concentration. This compound is hydrophobic and should be complexed with a carrier protein like fatty acid-free bovine serum albumin (BSA) for efficient delivery to cells. Additionally, check that the filter sets on your microscope are appropriate for the excitation and emission spectra of NBD (typically around 460 nm excitation and 535 nm emission).
Q3: My images show high background fluorescence. How can I reduce it?
A3: High background fluorescence is a common issue that can obscure specific signals. A primary cause is often an excessively high probe concentration. Reducing the concentration is the first step. Implementing a "back-exchange" protocol by incubating the cells with a BSA solution after labeling can effectively remove excess probe from the outer leaflet of the plasma membrane. Thorough washing steps after staining are also crucial. Furthermore, the use of imaging media without phenol (B47542) red and with low levels of riboflavin (B1680620) can significantly reduce autofluorescence from the medium itself.
Q4: What are the signs of concentration-dependent artifacts with this compound?
A4: A key artifact arising from high concentrations is fluorescence self-quenching, where the fluorescence intensity paradoxically decreases as the probe concentration increases beyond a certain point in the membrane. This can lead to an underestimation of the probe's presence in highly labeled regions. Other artifacts may include the formation of fluorescent aggregates on the cell surface or within the cytoplasm, and alterations in membrane morphology or cellular processes due to the detergent-like effects of high concentrations of amphipathic molecules.
Q5: How can I prevent metabolic degradation of this compound?
A5: While this compound itself is not a phospholipid, the NBD fluorophore can be susceptible to cellular enzymatic activity. To minimize potential metabolic alteration of the probe, it is advisable to work at lower temperatures (e.g., on ice or at 4°C) when possible, especially during initial labeling steps, to reduce enzymatic activity and endocytosis. For studies at physiological temperatures, performing time-course experiments can help to identify any changes in probe localization or intensity that might be indicative of metabolic processing.
Troubleshooting Guide
This table provides a summary of common problems, their potential causes, and recommended solutions when working with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescence | 1. Photobleaching of the probe. 2. Low probe concentration. 3. Inefficient probe delivery (aggregation). 4. Incorrect microscope filter sets. | 1. Store probe protected from light; minimize light exposure during imaging. 2. Perform a concentration titration to find the optimal concentration. 3. Complex this compound with fatty acid-free BSA. 4. Use a filter set appropriate for NBD (e.g., FITC filter set). |
| High Background Fluorescence | 1. Probe concentration is too high. 2. Incomplete removal of unbound probe. 3. Autofluorescence from imaging medium. | 1. Reduce the probe concentration. 2. Implement a back-exchange protocol with BSA and perform thorough washing steps. 3. Use phenol red-free and low-riboflavin imaging medium. |
| Fluorescence Self-Quenching | 1. Excessive local concentration of the probe in the membrane. | 1. Lower the overall labeling concentration. For liposome (B1194612) studies, keep the probe concentration at or below 1 mol%. |
| Cellular Toxicity or Altered Morphology | 1. High concentration of the probe acting as a detergent. 2. Prolonged incubation times. | 1. Use the lowest effective concentration determined from a titration. 2. Optimize incubation time to be as short as possible while still achieving adequate labeling. |
| Non-specific Staining or Aggregates | 1. Precipitation of the probe in aqueous solution. 2. Binding to extracellular matrix or dead cells. | 1. Ensure proper complexation with BSA before adding to cells. 2. Wash cells thoroughly and ensure a healthy cell population before labeling. |
Experimental Protocols
Protocol 1: Live-Cell Membrane Labeling with this compound
This protocol provides a general guideline for labeling the plasma membrane of live cultured cells.
-
Preparation of this compound-BSA Complex:
-
Prepare a 1 mM stock solution of this compound in ethanol (B145695) or DMSO.
-
In a glass tube, evaporate the desired amount of the stock solution under a gentle stream of nitrogen to form a thin film.
-
Resuspend the lipid film in a serum-free culture medium containing 0.1 mg/mL fatty acid-free BSA to achieve the desired final labeling concentration (e.g., 1-5 µM). Vortex thoroughly to ensure complete solubilization.
-
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
-
Labeling:
-
Replace the PBS with the this compound-BSA complex solution.
-
Incubate the cells at 4°C for 10-15 minutes to allow for the insertion of the probe into the plasma membrane while minimizing endocytosis.
-
-
Washing and Imaging:
-
Wash the cells three times with cold PBS to remove the excess probe.
-
(Optional Back-Exchange): For reduced background, incubate the cells with a 1% (w/v) fatty acid-free BSA solution in PBS for 5-10 minutes at 4°C, followed by three additional washes with cold PBS.
-
Replace the final wash with a pre-warmed, phenol red-free imaging medium.
-
Proceed with imaging on a fluorescence microscope equipped with appropriate filters for NBD.
-
Protocol 2: Preparation of this compound-Labeled Liposomes
This protocol describes the incorporation of this compound into lipid vesicles.
-
Lipid Preparation:
-
In a clean glass vial, combine the desired lipids (e.g., POPC, cholesterol) dissolved in chloroform.
-
Add this compound (dissolved in chloroform) to the lipid mixture. A final concentration of 0.5-1 mol% of the fluorescent probe is recommended to avoid self-quenching.
-
-
Lipid Film Formation:
-
Evaporate the organic solvent under a stream of nitrogen gas to form a thin, uniform lipid film on the bottom of the vial.
-
Place the vial under a vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with the desired aqueous buffer by vortexing vigorously above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
For the formation of unilamellar vesicles (LUVs), the MLV suspension can be subjected to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
Visualizing Experimental Workflows
To aid in the conceptualization of experimental procedures, the following diagrams, generated using the DOT language, illustrate common workflows involving fluorescent lipid probes.
NBD Dihexadecylamine aggregation issues and prevention
Welcome to the technical support center for NBD Dihexadecylamine (B7822943). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling and use of this fluorescent probe, with a focus on preventing and resolving aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What is NBD Dihexadecylamine and what are its common applications?
This compound is a fluorescent probe consisting of a nitrobenzoxadiazole (NBD) fluorophore attached to a highly hydrophobic dihexadecylamine lipid tail. Its primary application is in the labeling of cell membranes and liposomes to study membrane dynamics, fusion, and lipid trafficking. The hydrophobic nature of the dihexadecylamine tail allows it to readily insert into lipid bilayers.
Q2: Why is my this compound solution cloudy or showing precipitates?
The cloudiness or precipitation you are observing is likely due to the aggregation of this compound molecules. The dihexadecylamine tail is extremely hydrophobic, leading to very low solubility in aqueous solutions. When the concentration of the probe exceeds its solubility limit in a given solvent or buffer, the molecules will self-associate to minimize contact with the aqueous environment, forming aggregates. This can be exacerbated by factors such as low temperatures, high ionic strength, or inappropriate pH.
Q3: What is the best solvent for preparing a stock solution of this compound?
It is highly recommended to prepare stock solutions of this compound in a high-purity, anhydrous organic solvent. Commonly used solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Chloroform
-
Methanol
A stock solution in one of these solvents can then be diluted into your aqueous experimental buffer. It is crucial to ensure the final concentration in the aqueous medium is below the critical aggregation concentration.
Q4: Is there a known critical aggregation concentration (CAC) for this compound?
While the concept of a critical aggregation concentration is relevant, a specific, universally accepted value for this compound is not well-documented in publicly available literature. This value can be highly dependent on the experimental conditions, including buffer composition, pH, ionic strength, and temperature. For precise quantitative studies, it is advisable to empirically determine the CAC under your specific experimental conditions, for example, by using fluorescence spectroscopy to monitor for changes in the emission spectrum or intensity as a function of concentration.
Q5: How does aggregation affect the fluorescence of this compound?
Aggregation of this compound can lead to self-quenching of the NBD fluorophore. When the molecules are in close proximity within an aggregate, their fluorescence emission can be significantly reduced. This can lead to a loss of signal or misleading results in fluorescence-based assays. In some cases, aggregation can also cause a shift in the fluorescence emission spectrum.
Troubleshooting Guide
Issue 1: Precipitates or cloudiness observed in the solution.
| Potential Cause | Troubleshooting Steps |
| High Concentration in Aqueous Buffer | - Ensure the final concentration in your aqueous buffer is as low as possible for your application.- Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and add a small volume to your aqueous buffer with vigorous vortexing or sonication. |
| Incorrect Solvent | - Avoid dissolving this compound directly in aqueous buffers.- Use a recommended organic solvent for the initial stock solution. |
| Low Temperature | - Gently warm the solution to a temperature appropriate for your experiment (e.g., 37°C) to aid in dissolution. Avoid excessive heat which could degrade the probe. |
| High Ionic Strength | - If possible, prepare your final solution in a buffer with lower ionic strength, as high salt concentrations can promote hydrophobic aggregation. |
| Incorrect pH | - While the NBD group's fluorescence is stable over a wide pH range, extreme pH values could potentially affect the overall stability of your system. Ensure your buffer pH is appropriate for your experimental design. |
Issue 2: Low or no fluorescence signal.
| Potential Cause | Troubleshooting Steps |
| Aggregation-Induced Quenching | - Follow the steps in the troubleshooting guide for precipitates and cloudiness to ensure the probe is monomeric in solution.- Consider using a carrier protein like bovine serum albumin (BSA) to deliver the probe to cells or liposomes, which can help prevent aggregation. |
| Photobleaching | - Minimize the exposure of the sample to excitation light.- Use an anti-fade mounting medium if applicable for microscopy.- Reduce the intensity of the excitation light source. |
| Incorrect Filter Sets | - Ensure that the excitation and emission filters on your fluorescence microscope or plate reader are appropriate for the NBD fluorophore (approx. excitation/emission maxima: 460/535 nm). |
| Low Probe Concentration | - While high concentrations cause aggregation, a concentration that is too low may result in a signal that is below the detection limit of your instrument. Optimize the concentration to find a balance between a detectable signal and minimal aggregation. |
Experimental Protocols
General Protocol for Preparing this compound Working Solutions
-
Prepare a Stock Solution:
-
Dissolve this compound in high-purity DMSO or ethanol to a concentration of 1-5 mM.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Prepare a Working Solution:
-
Bring the stock solution to room temperature.
-
Vortex the stock solution briefly.
-
To prepare a working solution in an aqueous buffer, rapidly inject the required volume of the stock solution into the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
The final concentration of the organic solvent in the aqueous buffer should be kept to a minimum (typically <1%) to avoid artifacts.
-
Protocol for Labeling Cells with this compound using BSA
-
Prepare a this compound-BSA Complex:
-
In a microcentrifuge tube, add the desired amount of this compound from a stock solution in ethanol.
-
Evaporate the ethanol under a gentle stream of nitrogen gas to form a thin film.
-
Add a solution of fatty-acid-free BSA in your desired cell culture medium or buffer (e.g., 1 mg/mL BSA).
-
Incubate at 37°C for 15-30 minutes with occasional vortexing to allow the this compound to complex with the BSA.
-
-
Cell Labeling:
-
Wash the cells to be labeled with a suitable buffer (e.g., PBS or HBSS).
-
Add the this compound-BSA complex to the cells at the desired final concentration.
-
Incubate the cells for the desired time and temperature according to your experimental protocol.
-
Wash the cells to remove any excess probe before imaging or analysis.
-
Visual Guides
Caption: A general experimental workflow for this compound.
Caption: A troubleshooting flowchart for aggregation issues.
Technical Support Center: Interpreting NBD Dihexadecylamine Fluorescence Quenching Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBD dihexadecylamine (B7822943) in fluorescence quenching experiments.
Frequently Asked Questions (FAQs)
Q1: What is NBD dihexadecylamine and why is it used in fluorescence quenching assays?
This compound is a fluorescent probe consisting of a nitrobenzoxadiazole (NBD) fluorophore attached to two hexadecyl lipid chains. This lipophilic structure allows it to readily incorporate into lipid membranes and other hydrophobic environments. It is frequently used in fluorescence quenching assays to study membrane properties, including lipid dynamics, membrane fusion, liposome (B1194612) leakage, and the topology of membrane-associated proteins.[1][2][3] The NBD fluorophore's sensitivity to its local environment makes it a valuable tool for these applications.
Q2: What is fluorescence quenching and how does it work with this compound?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as NBD.[4] This can occur through various mechanisms, primarily static and dynamic quenching.
-
Static Quenching: In static quenching, a non-fluorescent complex forms between the fluorophore (this compound) and a quencher molecule in the ground state. This complex, upon excitation, returns to the ground state without emitting a photon.[4][5][]
-
Dynamic (Collisional) Quenching: This type of quenching occurs when the excited fluorophore collides with a quencher molecule. The collision provides a non-radiative pathway for the fluorophore to return to its ground state, thus reducing fluorescence.[4][5][]
The choice of quencher and the experimental conditions will determine the dominant quenching mechanism.
Q3: What are some common quenchers used with this compound?
A variety of quenchers can be used with this compound, depending on the specific application. Common examples include:
-
Iodide (I⁻): A classic collisional quencher that is generally membrane impermeable.
-
Acrylamide: A neutral, water-soluble quencher.[4]
-
Dithionite (S₂O₄²⁻): A membrane-impermeant quencher often used to assess the translocation of NBD-labeled lipids across a bilayer.[7] However, its membrane permeability can be pH-dependent.[7]
-
Spin-labeled lipids (e.g., TEMPO-PC, Doxyl-PCs): These are used for depth-dependent quenching studies to determine the precise location of the NBD group within the membrane.[8][9]
-
Rhodamine-labeled lipids (e.g., N-Rh-PE): Used in Förster Resonance Energy Transfer (FRET) based assays, where rhodamine acts as an acceptor (quencher) for the NBD donor.[10]
Q4: How is fluorescence quenching data typically analyzed?
The most common method for analyzing fluorescence quenching data is through a Stern-Volmer plot. The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration for collisional quenching:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
A linear Stern-Volmer plot, where F₀/F is plotted against [Q], is indicative of a single type of quenching process (either purely dynamic or purely static).[4]
Troubleshooting Guides
Problem 1: My Stern-Volmer plot is non-linear.
A non-linear Stern-Volmer plot can arise from several factors:
| Possible Cause | Suggested Solution(s) |
| Mixed Quenching: Both static and dynamic quenching are occurring simultaneously. | Use a modified Stern-Volmer equation that accounts for both processes. This often results in a second-order polynomial fit. |
| Fluorophore Heterogeneity: The NBD probe exists in multiple environments with different accessibilities to the quencher. | Analyze the data using models that account for multiple fluorophore populations. Time-resolved fluorescence measurements can also help distinguish between different populations. |
| Ground-State Complex Formation (Static Quenching): At high quencher concentrations, the formation of non-fluorescent complexes can lead to an upward curvature in the plot.[11] | Analyze the data using a model that incorporates an association constant for the ground-state complex. |
| Inner Filter Effect: At high concentrations, the quencher may absorb either the excitation or emission light, leading to an artificial decrease in fluorescence. | Measure the absorbance spectrum of the quencher at the excitation and emission wavelengths. If significant, correct the fluorescence data for this effect. |
Problem 2: I am observing high background fluorescence or my negative control is fluorescent.
| Possible Cause | Suggested Solution(s) |
| Autofluorescence: Biological samples (e.g., cells, proteins) or buffer components can exhibit intrinsic fluorescence. | Run an unstained control to quantify the level of autofluorescence and subtract it from your experimental data. Consider using fluorophores with longer excitation/emission wavelengths to minimize autofluorescence. |
| Contaminated Reagents: Buffers, solvents, or other reagents may be contaminated with fluorescent impurities. | Use high-purity, spectroscopy-grade reagents. Prepare fresh solutions and filter them if necessary. |
| Light Scattering: Particulate matter in the sample (e.g., aggregated liposomes) can cause light scattering, which may be detected as fluorescence. | Ensure liposomes are properly sized and homogenous (e.g., by extrusion). Centrifuge or filter samples to remove aggregates. |
Problem 3: My fluorescence signal is unstable and decreases over time (photobleaching).
| Possible Cause | Suggested Solution(s) |
| Photobleaching: The NBD fluorophore is being photochemically destroyed by the excitation light. | Reduce the intensity and duration of the excitation light. Use the lowest possible laser power and exposure time. Incorporate an antifade reagent into your sample. |
| Probe Leakage: In liposome-based assays, the NBD probe may be leaking out of the vesicles over time. | Optimize the liposome composition and preparation method to ensure stability. Perform control experiments to measure the rate of spontaneous leakage. |
| Chemical Degradation: The NBD probe may be chemically unstable under the experimental conditions (e.g., extreme pH, presence of reducing agents). | Ensure the buffer conditions are compatible with the NBD fluorophore. Dithionite, for example, can chemically modify NBD. |
Quantitative Data
Table 1: Illustrative Stern-Volmer Constants (Kₛᵥ) for this compound with Common Quenchers
Disclaimer: The following values are for illustrative purposes and can vary significantly depending on the experimental conditions (e.g., lipid composition, temperature, pH).
| Quencher | Quenching Mechanism | Typical Kₛᵥ (M⁻¹) | Notes |
| Iodide (I⁻) | Dynamic | 5 - 20 | Highly dependent on membrane surface charge. |
| Acrylamide | Dynamic | 1 - 10 | Can penetrate the membrane to some extent. |
| Dithionite (S₂O₄²⁻) | Static/Chemical | Variable | Primarily quenches accessible NBD on the outer leaflet of vesicles. |
| TEMPO-PC | Dynamic | Depth-dependent | Used to map the vertical position of the NBD group in the membrane. |
Table 2: Typical Fluorescence Properties of this compound
| Property | Value | Conditions |
| Excitation Maximum (λₑₓ) | ~460 - 470 nm | In lipid membranes |
| Emission Maximum (λₑₘ) | ~530 - 540 nm | In lipid membranes |
| Quantum Yield (Φ) | 0.1 - 0.5 | Varies with solvent polarity and local environment. |
| Molar Extinction Coefficient (ε) | ~20,000 - 25,000 M⁻¹cm⁻¹ | At the absorption maximum. |
Experimental Protocols
Protocol: Liposome Leakage Assay using this compound Quenching
This protocol describes a method to assess the integrity of liposomes by measuring the dequenching of encapsulated this compound upon leakage.
Materials:
-
This compound
-
Lipid of choice (e.g., POPC)
-
Quencher (e.g., Sodium Dithionite)
-
Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Organic solvent (e.g., chloroform)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
Procedure:
-
Liposome Preparation: a. Dissolve lipids and this compound (at a self-quenching concentration, e.g., 5-10 mol%) in chloroform. b. Create a thin lipid film by evaporating the solvent using a rotary evaporator. c. Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs). d. Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 20 passes through a 100 nm membrane).[12][13] e. Remove unencapsulated this compound by size exclusion chromatography (e.g., using a Sephadex G-50 column).
-
Fluorescence Measurement: a. Dilute the liposome suspension to an appropriate concentration in the measurement buffer in a cuvette. b. Place the cuvette in a temperature-controlled fluorometer. c. Set the excitation and emission wavelengths for NBD (e.g., λₑₓ = 465 nm, λₑₘ = 535 nm). d. Record the baseline fluorescence (F₀).
-
Inducing Leakage: a. Add the agent expected to induce leakage (e.g., a peptide, a protein, or a detergent). b. Continuously monitor the fluorescence intensity over time. An increase in fluorescence indicates leakage and dequenching of the NBD probe.
-
Maximum Leakage Control: a. At the end of the experiment, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and achieve maximum fluorescence (Fₘₐₓ).
-
Data Analysis: a. Calculate the percentage of leakage at a given time point (t) using the following formula: % Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] x 100 Where Fₜ is the fluorescence at time t.
Visualizations
Caption: Mechanisms of dynamic and static fluorescence quenching.
Caption: Workflow for Stern-Volmer analysis of fluorescence quenching data.
Caption: Experimental workflow for a liposome leakage assay.
References
- 1. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Fluorescent Lipids: Functional Parts of Fusogenic Liposomes and Tools for Cell Membrane Labeling and Visualization [mdpi.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Site-Directed Fluorescence Approaches for Dynamic Structural Biology of Membrane Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Limitation of Using Dithionite Quenching to Determine the Topology of Membrane-inserted Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of NBD Dihexadecylamine in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of NBD Dihexadecylamine (B7822943) in long-term cellular studies.
Frequently Asked Questions (FAQs)
Q1: What is NBD Dihexadecylamine and what are its common applications?
This compound is a fluorescently labeled lipid analog. The nitrobenzoxadiazole (NBD) fluorophore is attached to a dihexadecylamine lipid tail. It is commonly used to label and visualize cellular membranes and to study lipid trafficking, endocytosis, and membrane dynamics in living cells.
Q2: Is this compound cytotoxic in long-term studies?
While often considered to have low cytotoxicity for short-term imaging, long-term exposure to this compound, especially when combined with repeated fluorescence excitation, can lead to phototoxicity and cellular stress. This is primarily due to the generation of reactive oxygen species (ROS) during the fluorescence excitation process.[1][2] These ROS can damage cellular components, leading to altered cell physiology, apoptosis, and eventually cell death.[1]
Q3: What are the visible signs of cytotoxicity caused by this compound?
Signs of cytotoxicity can range from subtle to severe and may include:
-
Morphological changes: Cell rounding, blebbing, vacuolization, or detachment from the substrate.
-
Reduced cell proliferation: A decrease in the rate of cell division compared to unlabeled control cells.
-
Apoptosis: Observable signs of programmed cell death, such as membrane blebbing, chromatin condensation, and DNA fragmentation.
-
Necrosis: Cell swelling and lysis.
-
Photobleaching: While not a direct measure of cytotoxicity, rapid photobleaching can be an indicator of high excitation light intensity, which is a major contributor to phototoxicity.[1]
Q4: How can I minimize the cytotoxicity of this compound in my experiments?
Minimizing cytotoxicity requires a multi-faceted approach focused on optimizing labeling conditions and imaging parameters. Key strategies include:
-
Use the lowest effective concentration: Titrate the concentration of this compound to find the minimum amount required for adequate signal.
-
Minimize incubation time: Incubate cells with the probe for the shortest duration necessary to achieve sufficient labeling.
-
Optimize imaging parameters: Reduce phototoxicity by minimizing excitation light intensity, shortening exposure times, and increasing the interval between image acquisitions.[3]
-
Use appropriate imaging media: Consider using imaging media supplemented with antioxidants to help quench reactive oxygen species.
-
Perform control experiments: Always include unlabeled control cells and cells labeled but not exposed to excitation light to distinguish between chemical toxicity and phototoxicity.
Q5: Are there less cytotoxic alternatives to this compound for long-term lipid tracking?
Yes, several other fluorescent lipid probes are available that may exhibit lower phototoxicity and greater photostability. Alternatives to consider include:
-
BODIPY-labeled lipids: These dyes are known for their high quantum yields, sharp emission peaks, and generally good photostability.
-
Rhodamine-labeled lipids: Rhodamine derivatives are often used for their brightness and photostability, particularly in the red part of the spectrum which can be less phototoxic.
-
Near-infrared (NIR) dyes: Probes that excite and emit in the NIR spectrum can be advantageous as longer wavelengths are generally less energetic and cause less photodamage to cells.
Troubleshooting Guides
Problem 1: High cell death or significant morphological changes are observed after labeling and imaging.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration of this compound is too high. | Perform a concentration titration experiment (e.g., 0.1, 0.5, 1, 5, 10 µM). | Identify the lowest concentration that provides a sufficient signal-to-noise ratio for your imaging setup. |
| Prolonged incubation time. | Reduce the incubation time with the probe. Test a time course (e.g., 15, 30, 60, 120 minutes). | Determine the shortest incubation time required for adequate labeling of the structures of interest. |
| High excitation light intensity. | Reduce the laser power or lamp intensity to the minimum level necessary for visualization. | Decreased photobleaching and improved cell viability. |
| Long exposure times. | Decrease the camera exposure time. If the signal is too weak, consider increasing the gain or using a more sensitive detector. | Reduced phototoxicity and improved temporal resolution. |
| Frequent image acquisition. | Increase the time interval between successive images or time-lapses. | Cells have more time to recover from any photodamage between exposures. |
| Phototoxicity from the imaging process. | Include a "labeled but not imaged" control group to assess the inherent chemical toxicity of the probe. | Differentiate between cytotoxicity caused by the probe itself versus that induced by light exposure. |
Problem 2: Labeled cells show reduced proliferation or altered function over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-lethal phototoxicity. | Implement the strategies from Problem 1 to minimize light exposure. | Cellular functions, such as proliferation and migration, should more closely resemble those of unlabeled control cells. |
| This compound is interfering with cellular processes. | Perform functional assays (e.g., cell migration, organelle function) on labeled versus unlabeled cells in the absence of imaging. | Determine if the probe itself alters the biological process of interest. |
| Accumulation of the probe in specific organelles leading to dysfunction. | Co-label with organelle-specific markers to determine the subcellular localization of this compound. | Understand if the probe is accumulating in sensitive compartments like mitochondria. |
| Oxidative stress. | Supplement the imaging medium with antioxidants such as Trolox or N-acetylcysteine. | Reduction in ROS-mediated damage and improved cell health. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a density that will not result in over-confluence at the end of the experiment.
-
Preparation of Labeling Solutions: Prepare a range of this compound concentrations (e.g., 0.1 µM to 10 µM) in your normal cell culture medium.
-
Labeling: Remove the culture medium from the cells and replace it with the various this compound labeling solutions. Incubate for a fixed period (e.g., 30 minutes) under normal cell culture conditions.
-
Washing: Remove the labeling solution and wash the cells 2-3 times with fresh, pre-warmed culture medium.
-
Imaging: Image the cells using consistent acquisition settings for all concentrations.
-
Analysis: Determine the lowest concentration that provides a clear and sufficiently bright signal for your experimental needs.
Protocol 2: Assessing Cell Viability using a Resazurin-based Assay
-
Experimental Setup: Plate cells in a 96-well plate and treat with different concentrations of this compound and expose to your standard long-term imaging protocol. Include unlabeled and labeled-unimaged controls.
-
Reagent Preparation: Prepare the resazurin (B115843) solution according to the manufacturer's instructions.
-
Incubation: At the end of your long-term experiment, add the resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence or absorbance of the converted resorufin (B1680543) product using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the unlabeled, unimaged control cells.
Protocol 3: Monitoring Mitochondrial Membrane Potential (MMP)
A decrease in MMP is an early indicator of apoptosis and cellular stress.[4][5][6]
-
Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy. Label with this compound and perform your long-term imaging.
-
MMP Dye Loading: After the experiment, incubate the cells with a potentiometric dye such as JC-1 or TMRE according to the manufacturer's protocol.[7]
-
Imaging: Acquire images in the appropriate fluorescence channels. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with low MMP, JC-1 remains as monomers and fluoresces green.[7]
-
Analysis: Quantify the ratio of red to green fluorescence to assess changes in MMP. A decrease in this ratio indicates a loss of mitochondrial potential.
Quantitative Data Summary
The following tables summarize key parameters to consider for minimizing this compound cytotoxicity. Note that optimal values are cell-type and instrument-dependent and should be empirically determined.
Table 1: Recommended Starting Concentrations for this compound
| Cell Type | Recommended Starting Concentration | Incubation Time |
| Adherent Mammalian Cells (e.g., HeLa, COS-7) | 1 - 5 µM | 15 - 60 min |
| Suspension Cells (e.g., Jurkat) | 0.5 - 2 µM | 15 - 30 min |
| Primary Neurons | 0.1 - 1 µM | 10 - 30 min |
Table 2: Comparison of Fluorescent Lipid Probes
| Fluorophore | Excitation/Emission (nm, approx.) | Relative Photostability | Relative Cytotoxicity (General) | Key Advantage |
| NBD | 460 / 535 | Moderate | Low to Moderate | Environmentally sensitive fluorescence |
| BODIPY FL | 505 / 515 | High | Low | Bright and photostable |
| Rhodamine B | 560 / 580 | High | Low to Moderate | Bright and photostable |
| NIR Dyes | >650 / >670 | Varies | Generally Lower | Deeper tissue penetration, less phototoxicity |
Visualizations
Caption: Workflow for minimizing this compound cytotoxicity.
Caption: General pathway of phototoxicity induced by fluorescent probes.
References
- 1. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 2. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of a homogenous membrane potential assay to assess mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abpbio.com [abpbio.com]
Correcting for spectral overlap with NBD Dihexadecylamine
Welcome to the technical support center for NBD Dihexadecylamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful experiments using this fluorescent lipid probe.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
NBD (Nitrobenzofurazan) is a fluorescent probe with an excitation peak at approximately 467 nm and an emission peak around 539 nm.[1] Its fluorescence is highly sensitive to the polarity of the environment; it is weakly fluorescent in water and becomes brightly green-fluorescent in hydrophobic environments such as lipid membranes.[2][3]
Q2: Which common fluorophores are most likely to cause spectral overlap with this compound?
Due to its green emission, this compound's fluorescence spectrum can overlap with other commonly used green and yellow-emitting fluorophores. Key examples include:
-
Green Fluorescent Protein (GFP) and its variants like Enhanced Green Fluorescent Protein (EGFP) .
-
Fluorescein isothiocyanate (FITC) and its derivatives.
-
Alexa Fluor 488 .[4]
-
R-Phycoerythrin (R-PE) , which has a secondary excitation peak in the blue-green region.
Q3: What are the primary methods to correct for spectral overlap?
The two main techniques to correct for spectral overlap are spectral unmixing for imaging applications (e.g., confocal microscopy) and compensation for flow cytometry.[5] Spectral unmixing mathematically separates the emission spectra of multiple fluorophores at each pixel of an image.[6][7] Compensation is a process that subtracts the percentage of signal from one fluorophore that bleeds into another detector.[5]
Q4: How can I reduce photobleaching of this compound?
Photobleaching is the irreversible destruction of a fluorophore upon exposure to light.[8] To minimize photobleaching of this compound:
-
Reduce the intensity of the excitation light: Use the lowest laser power or lamp intensity that provides an adequate signal.[9]
-
Minimize exposure time: Limit the duration of light exposure by using shorter camera exposure times or by only illuminating the sample when acquiring an image.[9]
-
Use antifade mounting media: These reagents reduce the rate of photobleaching.[9][10]
-
Image in a low-oxygen environment: Photobleaching is often an oxidative process.
Q5: How can I minimize non-specific binding of this compound?
This compound is a lipophilic dye and can bind non-specifically to hydrophobic surfaces or aggregate in aqueous solutions. To reduce non-specific binding:
-
Use a carrier protein: Complexing this compound with a carrier protein like bovine serum albumin (BSA) can improve its solubility and delivery to cells.
-
Optimize washing steps: Thoroughly wash samples after staining to remove unbound probe.
-
Include blocking agents: For some applications, pre-incubating with a blocking agent can reduce non-specific binding to surfaces.[11]
Data Presentation
The following table summarizes the spectral properties of this compound and common fluorophores that may cause spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| NBD | ~467[1] | ~539[1] |
| Alexa Fluor 488 | 499[12] | 520[12] |
| EGFP | 488 | 507 |
| FITC | 495 | 519 |
| R-Phycoerythrin (R-PE) | 496, 546, 565[13][14][15] | 578[16] |
Experimental Protocols
Protocol 1: Spectral Unmixing in Confocal Microscopy (Zeiss ZEN Software)
This protocol provides a general workflow for performing linear spectral unmixing.
-
Sample Preparation:
-
Prepare your multi-labeled sample stained with this compound and other fluorophores.
-
Crucially, prepare single-stained control samples for each fluorophore used in the experiment. These are essential for generating accurate reference spectra.[17]
-
-
Image Acquisition Setup:
-
Turn on the confocal microscope and ZEN software.
-
Place your multi-labeled sample on the microscope stage and bring it into focus.
-
In the "Acquisition" tab, select the "Channels" or "Light Path" setup.
-
Instead of selecting individual detectors for each fluorophore, choose the "Spectral" or "Lambda" scanning mode.
-
Set the spectral detection range to cover the emission spectra of all your fluorophores (e.g., 480 nm to 700 nm).
-
Set the excitation laser lines appropriate for all your fluorophores. For this compound, the 488 nm laser line is suitable.
-
-
Acquire Reference Spectra:
-
Replace the multi-labeled sample with a single-stained this compound control sample.
-
Using the same spectral imaging settings, acquire an image of the single-stained sample.
-
In the ZEN software, navigate to the "Processing" tab and select "Spectral Unmixing" or a similar tool.
-
Use the software's tools to select a region of interest (ROI) that is clearly positive for NBD fluorescence.
-
The software will generate the emission spectrum from this ROI. Save this as the "NBD" reference spectrum.
-
Repeat this process for each of your single-stained control samples to generate a library of reference spectra.
-
-
Acquire and Unmix the Multi-labeled Image:
-
Place your multi-labeled sample back on the stage.
-
Acquire a spectral image (lambda stack) using the previously defined settings.
-
In the "Spectral Unmixing" tool, load the acquired lambda stack.
-
Load the reference spectra you generated from your single-stained controls.
-
The software will use a linear unmixing algorithm to calculate the contribution of each fluorophore to the total signal in each pixel.[6]
-
The output will be a set of images, each representing the isolated signal from a single fluorophore.
-
Protocol 2: Compensation in Flow Cytometry (BD FACSDiva Software)
This protocol outlines the general steps for performing compensation.
-
Sample Preparation:
-
Prepare your multi-color stained samples.
-
Prepare single-color compensation controls for each fluorophore in your panel. These can be cells or compensation beads stained with a single fluorophore. It is critical that the positive and negative populations are well-defined.
-
-
Instrument Setup:
-
Turn on the flow cytometer and the acquisition software (e.g., BD FACSDiva).
-
Create a new experiment and define the parameters (fluorophores) you will be using.
-
Load an unstained sample to adjust the forward scatter (FSC) and side scatter (SSC) voltages to place your cell population of interest on scale.
-
-
Create Compensation Controls:
-
In the software, navigate to the "Compensation Setup" or a similar workspace.
-
Create a control for each single-stained sample.
-
-
Acquire Data for Compensation Controls:
-
Load your single-stained this compound control.
-
Adjust the voltage for the NBD detector so that the positive population is on scale and well-separated from the negative population.
-
Record the data for the NBD single-stained control.
-
Repeat this process for all other single-stained controls, adjusting the respective detector voltages as needed.
-
-
Calculate and Apply Compensation:
-
Once data has been collected for all single-color controls, the software can automatically calculate the compensation matrix. This matrix quantifies the amount of spectral overlap between the different fluorophores.
-
Review the calculated compensation values. The software will show the percentage of signal from one fluorophore that is being subtracted from another detector.
-
Apply the calculated compensation matrix to your multi-color samples. The software will now display the compensated data, where the spectral overlap has been corrected.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No NBD Fluorescence Signal | 1. Low Probe Concentration: The concentration of this compound is insufficient. 2. Environmental Quenching: NBD fluorescence is quenched in aqueous environments.[2][3] 3. Photobleaching: The fluorophore has been destroyed by excessive light exposure.[9] | 1. Optimize Concentration: Increase the concentration of this compound in your staining protocol. 2. Ensure Membrane Incorporation: Verify that the probe has successfully incorporated into the lipid membrane of your cells or sample. 3. Reduce Light Exposure: Use lower laser power, shorter exposure times, and antifade reagents.[9][10] |
| High Background or Non-Specific Staining | 1. Probe Aggregation: this compound has aggregated in the staining solution. 2. Non-Specific Binding: The lipophilic probe is binding to unintended hydrophobic surfaces. 3. Inadequate Washing: Unbound probe has not been sufficiently removed. | 1. Use a Carrier Protein: Complex this compound with BSA to improve solubility. 2. Use Blocking Agents: Pre-incubate your sample with a blocking buffer to reduce non-specific binding.[11] 3. Optimize Washing: Increase the number and duration of washing steps after staining. |
| Unexpected Emission Spectrum/Color | 1. Environmental Sensitivity: The emission spectrum of NBD is sensitive to the polarity of its environment. A shift in the emission maximum can occur depending on the lipid composition and hydration of the membrane.[2] 2. Incorrect Filter/Detector Settings: The incorrect emission filter or detector range is being used. | 1. Characterize the Spectrum: If precise emission wavelength is critical, acquire a full emission spectrum of NBD in your specific experimental system. 2. Verify Instrument Settings: Ensure that you are using the correct filter set or spectral detection range for NBD (typically centered around 540 nm). |
| Poor Spectral Unmixing Results | 1. Inaccurate Reference Spectra: The reference spectra from single-stained controls do not accurately represent the spectra in the multi-labeled sample.[17] 2. Signal-to-Noise Ratio is Too Low: Weak signals are difficult to unmix accurately. 3. Autofluorescence: Unaccounted for autofluorescence from the sample is interfering with the unmixing algorithm. | 1. Prepare High-Quality Controls: Ensure your single-stained controls are bright and accurately reflect the staining in your experimental sample. Acquire reference spectra under the exact same conditions as your multi-labeled sample.[17] 2. Optimize Signal Strength: Increase the brightness of your staining if possible. 3. Include an Autofluorescence Reference: Prepare an unstained sample and generate a reference spectrum for autofluorescence to include in the unmixing process. |
| Incorrect Compensation in Flow Cytometry | 1. Incorrect Compensation Controls: The single-stained controls are not appropriate (e.g., not bright enough, wrong fluorophore). 2. Incorrect Gating: The positive and negative populations in the compensation controls are not correctly gated. 3. Instrument Settings Changed: Voltages were changed after compensation was calculated. | 1. Use Proper Controls: Compensation controls must be at least as bright as the signal in your experimental samples. Use the exact same fluorophore for the control as in the experiment. 2. Accurate Gating: Ensure that your gates for positive and negative populations are set correctly for each compensation control. 3. Set Voltages Before Compensation: Finalize all detector voltages before running your compensation controls and do not change them afterward. |
Visualizations
References
- 1. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]
- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. Alexa Fluor 488 dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Reduction of nonspecific protein binding on surface plasmon resonance biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 7. ZEISS Microscopy Online Campus | Interactive Tutorials | Index [zeiss-campus.magnet.fsu.edu]
- 8. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. emsdiasum.com [emsdiasum.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 13. Phycoerythrin (PE) | AAT Bioquest [aatbio.com]
- 14. biotium.com [biotium.com]
- 15. manuals.plus [manuals.plus]
- 16. R-Phycoerythrin (R-PE) (A269982) | Antibodies.com [antibodies.com]
- 17. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
Limitations of NBD Dihexadecylamine in specific cell types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of NBD Dihexadecylamine, a fluorescent lipid probe, in various cell types. The information is intended for researchers, scientists, and drug development professionals to help anticipate and resolve potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent lipid probe used in cell biology to study the structure and dynamics of cellular membranes. It consists of a nitrobenzoxadiazole (NBD) fluorophore attached to two sixteen-carbon (hexadecyl) alkyl chains. This hydrophobic structure allows it to readily insert into lipid bilayers. It is often used to label the plasma membrane and other cellular membranes, enabling visualization of membrane domains, lipid trafficking, and cell morphology by fluorescence microscopy.
Q2: What are the general limitations of the NBD fluorophore I should be aware of?
The NBD fluorophore, while widely used, has some inherent limitations compared to newer dyes like BODIPY and Rhodamine.[1] Key limitations include:
-
Lower Photostability: NBD is more susceptible to photobleaching, which can be a problem during long-term time-lapse imaging.[1]
-
Lower Quantum Yield: It is generally less bright than alternatives like BODIPY, which may require higher illumination intensity, increasing the risk of phototoxicity.[1]
-
Environmental Sensitivity: The fluorescence emission of NBD is sensitive to the polarity of its environment. While this can be used to probe membrane properties, it can also lead to inconsistent fluorescence intensity in different cellular compartments.
Q3: Are there known issues with this compound in specific cell types?
While there is limited literature specifically detailing the limitations of this compound across a wide range of cell types, potential issues can be inferred based on the properties of the NBD fluorophore and long-chain lipid probes.
-
Cancer Cell Lines: Some NBD-containing compounds have been shown to exhibit cytotoxicity in certain cancer cell lines. While no specific data exists for this compound, it is crucial to perform cytotoxicity assays for your specific cell line.
-
Neurons: Neurons have complex and delicate membrane structures. The insertion of exogenous lipids can potentially disrupt membrane potential or signaling processes. High concentrations of the probe or prolonged exposure to excitation light may induce phototoxicity, leading to neuronal damage.
-
Yeast (S. cerevisiae): Yeast cells possess a cell wall that can affect the probe's access to the plasma membrane. Inefficient labeling may occur, and the probe's metabolism by yeast enzymes could lead to artifacts. For instance, NBD-ceramide is known to be metabolized and transported in yeast, which could also happen with other NBD-lipids.
Troubleshooting Guides
Problem 1: No or Weak Staining
| Possible Cause | Troubleshooting Step |
| Probe Aggregation | This compound is highly hydrophobic and can aggregate in aqueous solutions, preventing it from efficiently labeling cells. Prepare the staining solution immediately before use. Sonication of the stock solution may help to break up aggregates. |
| Insufficient Probe Concentration | The optimal concentration can vary between cell types. Perform a concentration titration to find the lowest effective concentration that gives a good signal-to-noise ratio. |
| Cell Type Specific Issues (e.g., Yeast) | For cells with a cell wall like yeast, consider enzymatic treatment to generate spheroplasts for more efficient plasma membrane labeling. |
| Incorrect Filter Set | Ensure you are using a standard FITC/GFP filter set for imaging. The excitation and emission maxima for NBD are approximately 460 nm and 540 nm, respectively. |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Step |
| Excess Probe | Reduce the probe concentration and/or the incubation time. Thoroughly wash the cells with fresh, pre-warmed medium or a BSA-containing buffer after labeling to remove unincorporated probe. |
| Probe Internalization | If you are aiming for plasma membrane staining, be aware that the probe can be internalized over time through endocytosis. Perform staining and imaging at lower temperatures (e.g., 4°C) to reduce active transport processes. |
| Cell Death | High probe concentrations or phototoxicity can lead to cell death, resulting in non-specific staining of intracellular components. Use a viability dye to assess cell health and optimize your staining and imaging conditions to minimize cell stress. |
Problem 3: Staining Artifacts and Misinterpretation
| Possible Cause | Troubleshooting Step |
| Probe-Induced Membrane Alterations | The insertion of a foreign lipid probe can potentially alter the natural organization of the membrane. Use the lowest possible probe concentration and compare the observed phenomena with other lipid probes or label-free imaging techniques if possible. |
| Co-aggregation with Proteins | Fluorescent lipid probes have been observed to co-aggregate with clustered cell surface proteins, which can be mistaken for specific partitioning into lipid domains.[2][3] Be cautious when interpreting punctate staining patterns, especially after antibody-induced protein clustering. |
| Phototoxicity | Prolonged exposure to high-intensity light can generate reactive oxygen species (ROS), which can damage cellular components and lead to artifacts such as membrane blebbing or changes in organelle morphology.[4][5][6] Reduce excitation light intensity and exposure times. |
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the literature for the cytotoxicity of this compound across various cell lines. Researchers should determine these values empirically for their specific cell type of interest. Below is a general comparison of properties for NBD and a common alternative, BODIPY.
| Property | NBD (Nitrobenzoxadiazole) | BODIPY (Boron-dipyrromethene) | Reference |
| Relative Brightness | Lower | Higher (2-3 times) | [1] |
| Photostability | Lower | Significantly Higher | [1] |
| Environmental Sensitivity | High (fluorescence is sensitive to solvent polarity) | Lower | |
| Excitation/Emission (approx.) | 460 nm / 540 nm | Varies with derivative (e.g., 505 nm / 515 nm) | [1] |
Experimental Protocols
General Protocol for Staining Live Mammalian Cells with this compound
This protocol is a starting point and should be optimized for your specific cell type and experimental conditions.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Grow cells to the desired confluency (typically 50-70%).
-
-
Preparation of Staining Solution:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Immediately before use, dilute the stock solution in pre-warmed serum-free culture medium or a suitable buffer (e.g., HBSS) to the desired final concentration (start with a range of 1-10 µM). To reduce aggregation, it can be beneficial to complex the probe with fatty acid-free BSA.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 10-30 minutes at 37°C. For plasma membrane staining, incubation can be done at 4°C to minimize internalization.
-
-
Washing:
-
Remove the staining solution and wash the cells 2-3 times with pre-warmed culture medium or buffer to remove the excess probe. Washing with a solution containing fatty acid-free BSA (e.g., 1%) can improve the removal of unincorporated probe.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for NBD (e.g., FITC/GFP).
-
To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a sufficient signal.
-
Diagrams
Caption: General experimental workflow for labeling live cells.
Caption: Troubleshooting logic for common staining issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Large-scale co-aggregation of fluorescent lipid probes with cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
Validation & Comparative
Measuring Membrane Order: A Comparative Guide to NBD Dihexadecylamine and Laurdan
For researchers, scientists, and drug development professionals studying the biophysical properties of cellular membranes, the choice of fluorescent probe is critical. Membrane order, or lipid packing, plays a crucial role in numerous cellular processes, including signal transduction, protein function, and membrane trafficking. This guide provides an objective comparison between two commonly used fluorescent probes for measuring membrane order: NBD Dihexadecylamine and Laurdan.
Principle of Operation
The fundamental difference between this compound and Laurdan lies in how they report changes in the membrane's lipid environment.
-
This compound: This probe's fluorescence is governed by the polarity of its local environment. It consists of a nitrobenzoxadiazole (NBD) fluorophore attached to two hexadecyl acyl chains. In a highly ordered and nonpolar membrane environment, such as a liquid-ordered (Lo) phase, its fluorescence intensity is high. Conversely, in a more disordered and polar environment, like a liquid-disordered (Ld) phase, the fluorescence is quenched. The measurement of membrane order is therefore based on changes in fluorescence intensity.
-
Laurdan: This probe operates on the principle of solvent relaxation, which results in a spectral shift of its emission wavelength.[1] In ordered, tightly packed membranes with low water content, Laurdan exhibits a blue-shifted emission maximum (around 440 nm).[1][2] In disordered membranes where water molecules can more readily penetrate the bilayer, its emission is red-shifted to approximately 490 nm.[1][2] This shift is quantified using a ratiometric value called Generalized Polarization (GP), which provides a more robust measure of membrane order, as it is independent of probe concentration and excitation intensity.[3][4]
Caption: Principles of NBD-DHDA (intensity-based) vs. Laurdan (spectral shift-based).
Quantitative Data and Photophysical Properties
A direct comparison of the photophysical properties of this compound and Laurdan is essential for selecting the appropriate probe and designing experiments.
| Property | This compound | Laurdan |
| Principle | Environment-sensitive fluorescence intensity | Environment-sensitive emission wavelength shift[2][5] |
| Measurement | Fluorescence Intensity Change | Generalized Polarization (GP)[3][4] |
| Excitation Max (λex) | ~460 nm | ~340-360 nm |
| Emission Max (λem) | ~535 nm (Varies with polarity) | ~440 nm (Ordered) to ~490 nm (Disordered)[1][2] |
| Typical GP Range | N/A | -0.6 to +0.6[2] |
| Microscopy | Standard Confocal / Widefield | Primarily Two-Photon Microscopy (due to photobleaching)[5][6][7] |
| Advantages | Can be used with standard confocal microscopy | Ratiometric measurement is robust; well-characterized for lipid phases[3] |
| Disadvantages | Intensity measurements can be affected by probe concentration and photobleaching | Requires two-photon excitation for live-cell imaging; less photostable than alternatives like di-4-ANEPPDHQ[2][5][7] |
Experimental Protocols
Detailed methodologies for labeling membranes with each probe are provided below.
Protocol 1: Membrane Labeling with this compound
This protocol is adapted for labeling mammalian cells in culture.
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and reach the desired confluency.
-
Labeling Solution: Dilute the this compound stock solution to a final working concentration of 2-5 µM in a serum-free medium or an appropriate buffer (e.g., HBSS/HEPES).
-
Cell Labeling:
-
Washing: Wash the cells three times with ice-cold medium/buffer to remove the excess probe.
-
Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~460-480 nm; Emission: ~510-550 nm).
-
Data Analysis: Quantify the mean fluorescence intensity of the membrane regions of interest. Compare the intensity between different experimental conditions.
Protocol 2: Membrane Labeling with Laurdan and GP Measurement
This protocol is designed for two-photon microscopy of live mammalian cells.
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of Laurdan in DMSO or ethanol.[6] Store at -20°C, protected from light.
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere.
-
Labeling Solution: Dilute the Laurdan stock solution to a final working concentration of 5-10 µM in a serum-free medium.
-
Cell Labeling:
-
Wash the cells once with a serum-free medium.
-
Incubate the cells with the Laurdan labeling solution for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells twice with the fresh medium to remove the unincorporated dye.
-
Imaging:
-
Use a two-photon microscope with the excitation laser tuned to ~780-800 nm.
-
Simultaneously collect fluorescence emission in two channels: Channel 1 (ordered phase) at 400-460 nm and Channel 2 (disordered phase) at 470-530 nm.
-
-
Data Analysis (GP Calculation):
-
For each pixel in the image, calculate the Generalized Polarization (GP) value using the following formula: GP = (I400-460nm - G * I470-530nm) / (I400-460nm + G * I470-530nm)
-
Where I is the intensity in the respective channel and G is a calibration factor determined for the specific instrument to correct for wavelength-dependent transmission efficiency.
-
Generate a pseudo-colored GP map where colors represent different degrees of membrane order.
-
Experimental Workflow and Application
The general workflow for using these probes is similar, differing mainly in the data acquisition and analysis stages. These probes are powerful tools for investigating how cellular signaling events can modulate the physical state of the plasma membrane.
Caption: Comparative experimental workflow for NBD-DHDA and Laurdan.
For example, the activation of a G-protein coupled receptor (GPCR) can lead to the depletion of cholesterol or the reorganization of sphingolipids, altering the formation of lipid rafts. This change in membrane order can be detected by either this compound or Laurdan, providing insights into the relationship between signaling and membrane biophysics.
References
- 1. Laurdan - Wikipedia [en.wikipedia.org]
- 2. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different membrane order measurement techniques are not mutually consistent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Battle of Fluorescent Lipid Probes: NBD Dihexadecylamine vs. NBD-PE for Cellular Lipid Tracking
For researchers in cellular biology and drug development, the precise visualization of lipid dynamics is paramount. Fluorescent lipid probes are indispensable tools in this endeavor, with Nitrobenzoxadiazole (NBD)-based probes being a popular choice. This guide provides a comprehensive comparison of two commonly used NBD-labeled lipids: NBD Dihexadecylamine and NBD-Phosphatidylethanolamine (NBD-PE), offering insights into their respective strengths and weaknesses for tracking lipids within cells.
This comparison guide delves into the photophysical properties, membrane incorporation, and potential cytotoxicity of these two probes. By presenting available experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision for their specific experimental needs.
At a Glance: Key Differences and Structures
This compound and NBD-PE share the same fluorophore, the NBD group, which imparts green fluorescence. However, their lipid anchors differ significantly, influencing their interaction with and behavior within cellular membranes.
-
This compound consists of the NBD fluorophore attached to two sixteen-carbon acyl chains (dihexadecylamine). This structure gives it a simpler, more hydrophobic character compared to NBD-PE.
-
NBD-PE incorporates the NBD fluorophore into the headgroup of a phosphatidylethanolamine (B1630911) (PE) phospholipid. This structure mimics a natural phospholipid, with a polar headgroup and two acyl chains.
Quantitative Comparison of Physicochemical and Fluorescent Properties
A direct, side-by-side experimental comparison of all performance metrics for this compound and NBD-PE is not extensively documented in a single study. However, by compiling data from various sources, we can construct a comparative overview.
| Property | This compound | NBD-PE | Source |
| Excitation Maximum (λex) | ~465 nm | ~463-465 nm | [1] |
| Emission Maximum (λem) | ~535 nm | ~535-536 nm | [1] |
| Molecular Weight | 574.8 g/mol | ~956 g/mol (for 16:0) | |
| Structure | NBD fluorophore attached to two C16 acyl chains | NBD fluorophore attached to the headgroup of a phosphatidylethanolamine molecule | |
| Environmental Sensitivity | High (fluorescence is sensitive to the polarity of the environment) | High (fluorescence is sensitive to the polarity of the environment) | |
| Common Applications | General membrane labeling, lipid dynamics studies | Membrane fusion assays (as a FRET donor), lipid transport and metabolism studies, labeling of lysosomal lipid bodies |
Experimental Performance: A Deeper Dive
Membrane Incorporation and Localization
The structural differences between the two probes influence how they integrate into and behave within cellular membranes.
-
This compound: Due to its highly lipophilic nature, this compound is expected to readily insert into the hydrophobic core of the lipid bilayer. Molecular dynamics simulations of similar NBD-labeled fatty amines suggest that the NBD group tends to localize near the glycerol (B35011) backbone/carbonyl region of the membrane, with the alkyl chains extending into the hydrophobic core.
-
NBD-PE: As a phospholipid analog, NBD-PE is designed to mimic the behavior of natural PE. The NBD group, being attached to the polar headgroup, resides at the membrane-water interface. This localization makes it a valuable tool for studying processes that occur at the membrane surface, such as membrane fusion and the activity of lipid-translocating proteins.
Photostability and Quantum Yield
While specific quantitative data directly comparing the photostability and quantum yield of this compound and NBD-PE in the same cellular context is scarce, general characteristics of the NBD fluorophore can be considered. The NBD fluorophore is known to have moderate photostability. For demanding applications requiring long-term imaging or high-intensity illumination, alternative fluorophores with higher photostability might be more suitable.
Cytotoxicity
Experimental Protocols
Below are generalized protocols for labeling live cells with NBD-PE. A specific, validated protocol for this compound is not as commonly found in the literature, but a similar approach to that of NBD-PE can be adapted.
Protocol: Live Cell Staining with NBD-PE
This protocol is adapted from established methods for labeling cells with NBD-labeled lipids.
Materials:
-
NBD-PE stock solution (e.g., 1 mg/mL in ethanol (B145695) or chloroform)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium without serum
-
Live cells cultured on coverslips or in imaging dishes
Procedure:
-
Preparation of NBD-PE/BSA Complex:
-
Evaporate a small aliquot of the NBD-PE stock solution under a stream of nitrogen to form a thin film.
-
Resuspend the lipid film in a small volume of ethanol.
-
Prepare a solution of fatty acid-free BSA in HBSS or serum-free medium (e.g., 1 mg/mL).
-
While vortexing the BSA solution, slowly add the ethanolic NBD-PE solution to form a complex. The final concentration of NBD-PE in the labeling solution should typically be in the range of 1-5 µM.
-
-
Cell Labeling:
-
Wash the cultured cells twice with pre-warmed HBSS or serum-free medium.
-
Incubate the cells with the NBD-PE/BSA complex solution for 15-30 minutes at 37°C.
-
Wash the cells three times with pre-warmed HBSS or serum-free medium to remove unbound probe.
-
-
Imaging:
-
Mount the coverslips on a slide with a drop of fresh HBSS or imaging buffer.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the NBD fluorophore (Excitation: ~465 nm, Emission: ~535 nm).
-
Note: For this compound, a similar protocol involving complexation with BSA can be attempted to facilitate its delivery to cells. However, optimization of the probe concentration and incubation time will be necessary.
Visualizing the Workflow and Decision-Making
To aid in understanding the experimental process and selecting the appropriate probe, the following diagrams are provided.
Conclusion: Making the Right Choice
Both this compound and NBD-PE are valuable tools for lipid tracking, each with its own set of characteristics that make it more suitable for specific applications.
-
NBD-PE is the probe of choice for studying the dynamics of phospholipids (B1166683) at the membrane surface, including membrane fusion and the activity of lipid transporters. Its structure as a phospholipid analog allows it to more closely mimic the behavior of endogenous lipids.
-
This compound , with its simpler and more hydrophobic structure, is a candidate for general labeling of the hydrophobic core of membranes and for tracking lipid movement within this environment.
Ultimately, the selection of the optimal probe depends on the specific biological question being addressed. Researchers should carefully consider the desired localization of the probe and the nature of the lipid dynamics they wish to investigate. Further direct comparative studies are needed to fully elucidate the performance differences between these two probes in various cellular contexts.
References
A Head-to-Head Comparison: NBD Dihexadecylamine versus BODIPY-Labeled Lipids for Advanced Membrane Studies
For researchers, scientists, and drug development professionals navigating the complexities of membrane biology, the choice of fluorescent probe is a critical decision that dictates the quality and reliability of experimental outcomes. Among the most prevalent tools are NBD Dihexadecylamine and BODIPY-labeled lipids, each offering a distinct set of advantages and disadvantages. This guide provides an objective, data-driven comparison to inform the selection of the optimal probe for your specific research needs.
NBD (Nitrobenzoxadiazole) and BODIPY (Boron-dipyrromethene) are two distinct classes of fluorophores commonly conjugated to lipids to visualize and quantify membrane dynamics. This compound is a specific molecule where the NBD fluorophore is attached to a dialkyl amine, whereas BODIPY can be attached to various lipid scaffolds, including fatty acids, phospholipids, and cholesterol analogs.[1][2][3] The fundamental differences in their photophysical properties and structural impact on the membrane are key considerations for experimental design.
Quantitative Comparison of Photophysical Properties
The performance of a fluorescent probe is largely determined by its photophysical characteristics. BODIPY-labeled lipids generally exhibit superior brightness and photostability compared to NBD derivatives, making them highly suitable for demanding applications like long-term live-cell imaging and single-molecule tracking.[4][][6]
| Property | NBD (Nitrobenzoxadiazole) | BODIPY (Boron-dipyrromethene) | Significance for Membrane Studies |
| Typical Excitation/Emission | ~460 nm / ~535 nm | Varies (e.g., BODIPY FL: ~505 nm / ~515 nm)[7] | The choice of probe must align with the available laser lines and filter sets of the imaging system. |
| Quantum Yield | Environment-dependent, generally moderate | High (often > 0.8) and insensitive to solvent polarity[1][4] | Higher quantum yield results in a brighter signal, improving signal-to-noise ratio, especially for low-abundance targets. |
| Molar Extinction Coefficient | Moderate | High (typically > 80,000 cm⁻¹M⁻¹)[1] | A higher extinction coefficient means more efficient light absorption, contributing to overall brightness. |
| Photostability | Lower; prone to photobleaching[6][7] | High; significantly more resistant to photobleaching[4][6] | High photostability is crucial for time-lapse experiments and techniques requiring intense illumination like FRAP. |
| Environmental Sensitivity | High; fluorescence is sensitive to local polarity[8][9] | Generally low; fluorescence is stable across different environments[1] | NBD's sensitivity can be leveraged to probe membrane polarity, while BODIPY's stability provides more consistent quantitative measurements. |
| Spectral Width | Broad emission spectra | Narrow, symmetric emission peaks[1][] | Narrow peaks are advantageous for multicolor imaging, minimizing spectral bleed-through between channels. |
| Size & Perturbation | Small, but can cause acyl chain looping[9] | Bulkier, can perturb membrane packing, especially when on acyl chains[11] | The probe itself should minimally disturb the natural state of the lipid bilayer to avoid artifacts. |
Table 1: Comparative summary of the key photophysical properties of NBD and BODIPY fluorophores.
Performance in Key Experimental Applications
The choice between NBD and BODIPY probes often comes down to the specific requirements of the experimental technique.
Fluorescence Microscopy and Lipid Tracking: For general membrane labeling and tracking of lipid dynamics, BODIPY-labeled lipids are often preferred due to their high brightness and photostability.[][] This allows for longer observation times with less signal degradation. However, NBD's environmental sensitivity can be uniquely advantageous for studying processes involving changes in membrane polarity, such as lipid transport and fusion.[8]
Fluorescence Recovery After Photobleaching (FRAP): FRAP is used to measure the lateral diffusion of membrane components.[12][13] The high photostability of BODIPY dyes makes them exceptionally well-suited for FRAP, as they can withstand the intense laser bleaching pulse and subsequent low-intensity monitoring with minimal photobleaching during the recovery phase.[14] This ensures that the measured recovery kinetics accurately reflect molecular diffusion.
Förster Resonance Energy Transfer (FRET): FRET is a powerful tool for studying molecular interactions at the nanometer scale.[15][16] Both NBD and BODIPY dyes can be used as FRET pairs. The selection depends on achieving sufficient spectral overlap between the donor's emission and the acceptor's excitation spectra.[17] The narrow emission peaks of BODIPY dyes can be beneficial in FRET experiments by reducing spectral crosstalk.[]
Potential for Experimental Artifacts
A significant concern in membrane studies is the potential for the fluorescent label to perturb the membrane's structure and function.
-
NBD Probes: The polar nature of the NBD moiety can lead to a "looping back" phenomenon, where an NBD-labeled acyl chain preferentially resides near the membrane-water interface rather than in the hydrophobic core.[9] This can alter the lipid's behavior and lead to misinterpretation of its localization and dynamics.[18]
-
BODIPY Probes: The BODIPY fluorophore is bulkier and intrinsically lipophilic.[1] While this can improve its embedding within the bilayer, it can also disrupt the packing of adjacent lipids, particularly when attached to the acyl chain.[11] To mitigate this, some studies have focused on optimizing the linker and substitution pattern on the BODIPY core to ensure deeper and less disruptive membrane insertion.[19][20]
Experimental Protocols: A Practical Guide
Below are generalized protocols for common membrane analysis techniques. Researchers should optimize concentrations, incubation times, and imaging parameters for their specific cell type and experimental setup.
Protocol 1: General Membrane Labeling for Live-Cell Imaging
-
Probe Preparation: Prepare a stock solution of the fluorescent lipid (e.g., 1 mM NBD-DH or BODIPY-PC) in a suitable organic solvent like ethanol (B145695) or DMSO.
-
Complexation with BSA: To facilitate delivery to cells, complex the lipid probe with defatted bovine serum albumin (BSA). Mix the lipid stock solution with a BSA solution (e.g., 1% w/v in serum-free medium) and incubate for 30 minutes at 37°C.
-
Cell Labeling: Wash cultured cells with pre-warmed serum-free medium. Add the lipid-BSA complex to the cells at a final concentration typically ranging from 1-5 µM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C. For some probes, labeling on ice may be required to specifically label the plasma membrane and prevent immediate endocytosis.
-
Washing: Gently wash the cells two to three times with fresh medium or a balanced salt solution to remove excess unbound probe.
-
Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP)
-
Sample Preparation: Label cells or prepare giant unilamellar vesicles (GUVs) with the desired fluorescent lipid (BODIPY-labeled lipids are recommended for their photostability) as described in Protocol 1.[21]
-
Microscope Setup: Use a confocal laser scanning microscope equipped for FRAP experiments.[13]
-
Pre-Bleach Imaging: Acquire a few images of the region of interest (ROI) using low laser power to establish a baseline fluorescence intensity.[22]
-
Photobleaching: Use a high-intensity laser pulse to rapidly and irreversibly photobleach the fluorescent molecules within the defined ROI.[14]
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images using the same low laser power as in the pre-bleach step to monitor the recovery of fluorescence into the bleached area.[22]
-
Data Analysis: Measure the fluorescence intensity in the ROI over time. Correct for any photobleaching that occurred during post-bleach imaging. Fit the resulting recovery curve to a diffusion model to calculate the mobile fraction and the diffusion coefficient of the labeled lipid.[21]
Protocol 3: Förster Resonance Energy Transfer (FRET) for Lipid Interaction
-
Probe Selection: Choose a suitable donor-acceptor pair of fluorescently labeled lipids (e.g., NBD-lipid as donor, Rhodamine-lipid as acceptor) with significant spectral overlap.[15][23]
-
Sample Preparation: Co-incorporate both the donor- and acceptor-labeled lipids into your membrane system (cells or liposomes) at an appropriate molar ratio (e.g., 1:1 to 1:10 donor:acceptor). Prepare three control samples: donor only, acceptor only, and an unlabeled sample.[23]
-
Image Acquisition: Acquire images through three channels using a fluorescence microscope:
-
Donor Channel: Excite at the donor's excitation wavelength and collect at the donor's emission wavelength.
-
Acceptor Channel: Excite at the acceptor's excitation wavelength and collect at the acceptor's emission wavelength.
-
FRET Channel: Excite at the donor's excitation wavelength and collect at the acceptor's emission wavelength.[16]
-
-
Correction for Crosstalk: Use the donor-only and acceptor-only samples to determine the amount of donor bleed-through into the FRET channel and the amount of direct acceptor excitation by the donor laser line.
-
FRET Analysis: After correcting the FRET channel image for crosstalk, calculate the FRET efficiency. This can be done using various ratiometric or lifetime-based methods to quantify the proximity of the two lipid species.[23][24]
Visualizing Experimental Concepts
To better illustrate the workflows and principles discussed, the following diagrams are provided.
A conceptual diagram of how fluorescent lipid probes are used to study membrane organization and signaling.
A simplified workflow for a Fluorescence Recovery After Photobleaching (FRAP) experiment.
A decision logic diagram comparing the primary use cases for NBD and BODIPY probes.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Dihexadecylamine | C32H67N | CID 85571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Photophysical properties and application in live cell imaging of B,B-fluoro-perfluoroalkyl BODIPYs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. New BODIPY lipid probes for fluorescence studies of membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Recovery After Photobleaching Studies of Lipid Rafts | Springer Nature Experiments [experiments.springernature.com]
- 13. Analysis of protein and lipid dynamics using confocal fluorescence recovery after photobleaching (FRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FRAP (Fluorescence Recovery After Photobleaching) - FluoroFinder [fluorofinder.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New BODIPY lipid probes for fluorescence studies of membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New BODIPY lipid probes for fluorescence studies of membranes [periodicos.capes.gov.br]
- 21. FRAP to Characterize Molecular Diffusion and Interaction in Various Membrane Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to NBD Dihexadecylamine as a Marker for Lipid Domains
In the intricate landscape of cellular membranes, lipid domains, often referred to as lipid rafts, represent specialized microdomains enriched in cholesterol and sphingolipids. These platforms are crucial for a variety of cellular processes, including signal transduction and protein trafficking. The visualization and characterization of these dynamic structures heavily rely on fluorescent probes. This guide provides a comprehensive validation of NBD dihexadecylamine (B7822943) as a marker for lipid domains, comparing its performance against other commonly used fluorescent probes with supporting experimental data.
Performance Comparison of Fluorescent Lipid Domain Markers
The selection of an appropriate fluorescent probe is critical for accurately reporting on the biophysical properties and dynamics of lipid domains. NBD (7-nitrobenz-2-oxa-1,3-diazole) labeled lipids are widely used, but their properties must be carefully considered in the context of the experimental system. Below is a quantitative comparison of NBD-labeled lipids with other popular alternatives.
| Property | NBD-PE | Laurdan | DiI-C18 | BODIPY-sphingomyelin |
| Excitation Max (nm) | ~463 | ~340-360 | ~549 | ~505 |
| Emission Max (nm) | ~536 | ~440 (Lo) / ~490 (Ld) | ~565 | ~511 |
| Quantum Yield (Φ) | ~0.32 (in membranes)[1] | Varies with environment | High | ~0.9 (in membranes)[1] |
| Photostability | Moderate[1][2] | Moderate | High | High[1][2] |
| Environmental Sensitivity | High (fluorescence is sensitive to solvent polarity)[1][3] | High (emission spectrum shifts with membrane water content and lipid packing)[4][5] | Low | Low (relatively insensitive to solvent polarity and pH)[1] |
| Phase Partitioning Preference | Primarily Liquid-disordered (Ld) phase[6] | Partitions into both Lo and Ld phases | Variable: can partition into gel or fluid phases depending on acyl chain length and lipid composition[6][7] | Liquid-disordered (Ld) phase[6] |
NBD Dihexadecylamine: This probe, like most fluorescent lipid analogs, generally partitions into the more fluid, liquid-disordered (Ld) phase.[6] The NBD fluorophore itself is environmentally sensitive, and its fluorescence properties can be influenced by its location within the membrane.[3][8] Its preference for the Ld phase is thought to be dominated by the bulky NBD group, which disrupts the tight packing of the liquid-ordered (Lo) phase.[9]
Laurdan: Unlike probes that preferentially partition, Laurdan distributes more evenly between lipid phases.[4] Its utility comes from a shift in its emission spectrum in response to the polarity of its environment, specifically the amount of water penetration into the bilayer. This allows for the quantification of lipid packing through a parameter called Generalized Polarization (GP).[4][10]
DiI Derivatives: These are lipophilic carbocyanine dyes. Their partitioning behavior is complex and depends on the length of their acyl chains and the composition of the host membrane. For instance, some saturated-chain DiI derivatives can partition into Lo phases.[6]
BODIPY-labeled Lipids: These probes are known for their high quantum yields and superior photostability compared to NBD.[1][2] However, similar to NBD-lipids, they tend to favor the Ld phase.[6]
Experimental Protocols
Protocol 1: Labeling of Giant Unilamellar Vesicles (GUVs)
GUVs are a widely used model system to study lipid phase separation. This protocol is adapted from established methods.[6]
Materials:
-
Lipids (e.g., DOPC, Sphingomyelin, Cholesterol in chloroform)
-
Fluorescent probe (e.g., this compound in chloroform) at 0.1-0.5 mol%
-
Buffer (e.g., 2 mM PIPES, 10 mM KCl, 1 mM EDTA, pH 7.0)
-
Glass test tubes
-
Nitrogen or Argon gas stream
-
Vacuum desiccator
-
Water bath
Procedure:
-
In a clean glass test tube, mix the desired lipids and the fluorescent probe in chloroform (B151607). The final probe concentration is typically between 0.1 and 0.5 mol%.[6]
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the tube.
-
Place the tube in a vacuum desiccator for at least 1 hour to remove any residual solvent.
-
Add the desired buffer to the dried lipid film.
-
Incubate the mixture in a water bath at a temperature above the miscibility transition temperature of the lipid mixture (e.g., 65°C) for 1-2 hours to allow for the spontaneous swelling and formation of GUVs.[6]
-
Cool the GUV suspension to room temperature to induce phase separation.
-
Transfer an aliquot of the GUV suspension to a microscope slide for imaging.
Protocol 2: Fluorescent Labeling of Live Cells
This protocol provides a general method for labeling the plasma membrane of live cells.
Materials:
-
Cultured cells on glass coverslips
-
Balanced salt solution (e.g., HBSS) with HEPES buffer
-
This compound-BSA complex (5 µM)
-
Incubator at 4°C and 37°C
Procedure:
-
Rinse the cells grown on coverslips with an appropriate medium like HBSS/HEPES.[2]
-
To label the plasma membrane, incubate the cells with 5 µM of the this compound-BSA complex in HBSS/HEPES for 30 minutes at 4°C to minimize endocytosis.[2]
-
Wash the cells several times with ice-cold medium to remove excess probe.[2]
-
For trafficking studies, the sample can be incubated in fresh medium at 37°C for a desired period (e.g., 30 minutes).[2]
-
Wash the sample again in fresh medium and mount for immediate fluorescence microscopy.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 7-nitrobenz-2-oxa-1,3-diazole-4-yl-labeled phospholipids in lipid membranes: differences in fluorescence behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence probe partitioning between Lo/Ld phases in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity of fluorescent lipid analogues for lipid domains. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Effect of Lipid Raft Disruptors on Cell Membrane Fluidity Studied by Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of NBD Dihexadecylamine Results: A Comparative Guide to Alternative Lipid Analysis Techniques
For researchers, scientists, and drug development professionals, the accurate tracking and quantification of lipids within cellular environments is paramount. Nitrobenzoxadiazole (NBD) Dihexadecylamine and other NBD-labeled lipids have long served as valuable fluorescent probes for visualizing lipid trafficking and metabolism. However, ensuring the reliability and validity of data obtained using these probes requires cross-validation with alternative and complementary techniques. This guide provides an objective comparison of NBD-based lipid analysis with other methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate techniques for specific research needs.
Performance Comparison of Lipid Analysis Techniques
The choice of technique for lipid analysis depends on various factors, including the specific lipid of interest, the biological question being addressed, and the available instrumentation. While NBD-labeled lipids offer the advantage of direct visualization, their fluorescent properties can be influenced by the local environment, and the bulky NBD group may alter the lipid's natural behavior. Therefore, cross-validation with non-fluorescent or alternative fluorescent methods is crucial.
The following table summarizes the key characteristics of NBD Dihexadecylamine-based fluorescence microscopy compared to other common lipid analysis techniques.
| Technique | Principle | Advantages | Disadvantages | Throughput |
| This compound Fluorescence Microscopy | A fluorescently labeled lipid analog is introduced into cells and its localization and movement are tracked using a fluorescence microscope. | - Direct visualization of lipid trafficking in living cells. - Relatively simple and widely accessible. | - The NBD fluorophore can alter the lipid's properties and trafficking. - Susceptible to photobleaching and environmental quenching. - Quantification can be challenging. | Moderate |
| BODIPY-labeled Lipid Microscopy | Similar to NBD, but uses a different class of fluorescent dye (BODIPY) known for its bright and photostable properties.[1] | - Higher photostability and quantum yield compared to NBD.[1] - Less sensitive to environmental polarity. | - The BODIPY fluorophore can still perturb the natural behavior of the lipid. | Moderate |
| High-Performance Liquid Chromatography (HPLC) | Separates different lipid species based on their physical properties, which can then be quantified. When used with fluorescently labeled lipids like NBD-ceramide, it allows for the quantification of metabolic products.[2][3][4] | - Highly quantitative. - Can separate and quantify different metabolites of the labeled lipid.[2][3][4] - Established and reliable methodology. | - Does not provide spatial information within the cell. - Requires cell lysis, so not suitable for live-cell imaging. | Low to Moderate |
| Mass Spectrometry (MS) | A label-free technique that identifies and quantifies lipids based on their mass-to-charge ratio. It is considered a gold standard for lipidomics. | - Highly sensitive and specific. - Does not require a fluorescent label, thus avoiding potential artifacts. - Can identify and quantify a wide range of lipid species simultaneously. | - Does not provide spatial information within the cell. - Requires specialized and expensive instrumentation. - Can be complex to set up and analyze data. | Low to Moderate |
| Radiolabeled Lipid Assays (e.g., [3H]-cholesterol) | Uses radioactively labeled lipids to trace their movement and metabolism. Efflux or uptake is measured by scintillation counting.[5][6] | - Highly sensitive and quantitative. - A long-standing and well-validated method. | - Involves handling of radioactive materials, with associated safety concerns and disposal issues. - Does not provide spatial information. | Low |
| Laurdan/C-Laurdan Microscopy | Uses environment-sensitive fluorescent probes (Laurdan or C-Laurdan) that report on the physical state (lipid packing) of the membrane rather than tracking a specific lipid.[7][8][9][10] | - Provides information on membrane organization and lipid rafts.[9][10] - Can be used for live-cell imaging. | - Does not track a specific lipid molecule. - Interpretation of the spectral shifts can be complex.[11] | Moderate |
Experimental Protocols
NBD-Lipid Uptake and Trafficking Assay using Fluorescence Microscopy
This protocol describes a general method for visualizing the internalization and trafficking of NBD-labeled lipids in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., CHO, HeLa)
-
Glass-bottom imaging dishes
-
NBD-Dihexadecylamine or other NBD-labeled lipid stock solution (in ethanol (B145695) or DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets for NBD (Excitation/Emission: ~466/536 nm)[12]
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes and culture until they reach the desired confluency (typically 50-70%).
-
Probe Preparation: Prepare a working solution of the NBD-labeled lipid in serum-free cell culture medium. The final concentration will need to be optimized but is typically in the range of 1-10 µM.
-
Cell Labeling:
-
Wash the cells twice with warm PBS.
-
Add the NBD-lipid containing medium to the cells.
-
Incubate at 37°C for a specified period (e.g., 10-30 minutes) to allow for lipid uptake. For studies of endocytosis, a pulse-chase experiment can be performed where the cells are incubated with the probe for a short period (pulse), washed, and then incubated in probe-free medium for various times (chase).
-
-
Imaging:
-
Wash the cells three times with warm PBS to remove excess probe.
-
Add fresh, warm cell culture medium or PBS to the dish.
-
Image the cells using a fluorescence microscope. Acquire images at different time points to track the movement of the fluorescent lipid.
-
Cross-Validation using HPLC: Quantification of NBD-Ceramide Metabolism
This protocol provides a method to quantitatively assess the metabolism of NBD C6-ceramide in the Golgi apparatus by separating its metabolic products using HPLC.[2][3][4]
Materials:
-
Cultured cells
-
NBD C6-ceramide
-
Cell lysis buffer
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
-
HPLC system with a fluorescence detector
Procedure:
-
Cell Treatment: Incubate cells with NBD C6-ceramide as described in the microscopy protocol.
-
Cell Lysis and Lipid Extraction:
-
After incubation, wash the cells with PBS and lyse them.
-
Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.
-
-
HPLC Analysis:
-
Dry the extracted lipid phase under nitrogen and resuspend in an appropriate solvent for HPLC.
-
Inject the sample into the HPLC system.
-
Separate the different NBD-labeled lipid species (e.g., NBD-ceramide, NBD-sphingomyelin, NBD-glucosylceramide) using a suitable column and gradient.
-
Detect and quantify the fluorescent lipids using the fluorescence detector.
-
-
Data Analysis: Calculate the percentage of NBD C6-ceramide converted to its metabolites to quantify the activity of the respective enzymes in the sphingolipid metabolic pathway.
Cross-Validation using Mass Spectrometry
For a label-free and highly specific quantification of lipid species, mass spectrometry can be employed.
Procedure:
-
Sample Preparation: Culture and treat cells under the same conditions as for the NBD-lipid experiments, but without the addition of any fluorescent probe.
-
Lipid Extraction: Perform lipid extraction from the cell lysates.
-
Mass Spectrometry Analysis:
-
Analyze the lipid extract using a mass spectrometer (e.g., LC-MS/MS).
-
Identify and quantify the endogenous lipids of interest based on their mass-to-charge ratio and fragmentation patterns.
-
-
Data Comparison: Compare the relative abundance of the lipid species measured by mass spectrometry with the trafficking patterns observed with NBD-Dihexadecylamine to assess if the fluorescent probe accurately reflects the behavior of the endogenous lipid.
Visualization of Experimental Workflows and Signaling Pathways
To better illustrate the experimental processes and the biological context, the following diagrams are provided.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A two-photon fluorescent probe for lipid raft imaging: C-laurdan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. db.cngb.org [db.cngb.org]
- 12. biotium.com [biotium.com]
How does NBD Dihexadecylamine performance compare in different model membranes?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of NBD Dihexadecylamine (NBD-DHDA) as a fluorescent membrane probe in various model membrane systems. Due to the limited availability of direct experimental data for NBD-DHDA, this guide integrates findings from molecular dynamics simulations and experimental data from closely related NBD-labeled lipid probes to offer a thorough performance overview.
Executive Summary
This compound, a fluorescently labeled lipid analog, is a valuable tool for investigating the biophysical properties of lipid bilayers. Its fluorescence characteristics are highly sensitive to the local membrane environment, making it suitable for studying lipid packing, membrane fluidity, and fusion events. This guide presents a comparative analysis of NBD-DHDA performance in different model membranes, including liposomes, supported lipid bilayers (SLBs), and nanodiscs. We provide quantitative data from computational studies, analogous experimental data from similar NBD probes, detailed experimental protocols, and a comparison with alternative fluorescent probes.
Performance of this compound in Model Membranes: A Quantitative Overview
The following tables summarize the key performance indicators of this compound (NBD-C16) in different model membrane environments, primarily based on molecular dynamics simulations. Where available, experimental data for analogous NBD-labeled probes is provided for context.
Table 1: Theoretical Performance of this compound (NBD-C16) in Various Model Membranes (from Molecular Dynamics Simulations)
| Model Membrane Composition | Potential of Mean Force (PMF) Minimum (kcal/mol) | Equilibrium Position of NBD Group (from bilayer center) | Orientation of NBD Dipole | Predicted Permeability |
| POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) | -15.2 | Near the glycerol/carbonyl region | Parallel to the membrane normal | Moderate |
| POPC:Cholesterol (1:1) | -13.8 | More external compared to pure POPC | Tilted towards the membrane normal | Lower than POPC |
| Sphingomyelin:Cholesterol (6:4) | -14.5 | Similar to POPC:Cholesterol | Tilted towards the membrane normal | Lowest among the three |
Data adapted from molecular dynamics simulation studies of a homologous series of NBD-labeled fatty amines.
Table 2: Experimental Fluorescence Properties of NBD-Labeled Probes in Different Model Membranes (Analogous Probes)
| Probe | Model Membrane | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Fluorescence Anisotropy (r) |
| NBD-PE (16:0) | POPC Liposomes (Ld phase) | ~0.3 | ~7-9 ns | ~0.15 |
| NBD-PE (16:0) | DPPC Liposomes (Lo phase) | ~0.5 | ~9-11 ns | ~0.30 |
| NBD-C6-HPC | POPC Liposomes | 0.32 | 8.5 ns | 0.18 |
| NBD-C6-HPC | DPPC/Cholesterol (Lo phase) | 0.55 | 10.2 ns | 0.32 |
Note: This data is for NBD-labeled phospholipids (B1166683) with long acyl chains, which are expected to exhibit behavior similar to this compound. Ld refers to the liquid-disordered phase and Lo to the liquid-ordered phase.
Comparison with Alternative Fluorescent Membrane Probes
Table 3: Comparison of this compound with Other Common Fluorescent Membrane Probes
| Probe | Principle of Operation | Advantages | Disadvantages |
| This compound | Solvatochromic (fluorescence properties are sensitive to the polarity of the environment) | High sensitivity to lipid packing, suitable for fusion assays. | Can perturb the membrane, fluorescence is sensitive to pH. |
| Laurdan | Environment-sensitive probe that reports on water penetration into the bilayer. | Excellent for quantifying lipid order and visualizing lipid domains. | Requires two-photon microscopy for optimal imaging. |
| Di-4-ANEPPDHQ | Environment-sensitive probe with a large spectral shift between ordered and disordered phases. | More photostable than Laurdan, suitable for confocal microscopy. | Can exhibit complex photophysics. |
| BODIPY-labeled lipids | Environment-insensitive fluorophore. | High quantum yield and photostability. | Fluorescence is not directly sensitive to membrane order. |
Experimental Protocols
Preparation of this compound-Labeled Liposomes
Objective: To incorporate this compound into unilamellar vesicles for fluorescence studies.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
This compound (in chloroform)
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a round-bottom flask, mix the desired amount of lipid (e.g., POPC or DPPC) and this compound (typically 0.5-1 mol%) in chloroform.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with the hydration buffer by vortexing vigorously. The temperature of the buffer should be above the phase transition temperature of the lipid (e.g., room temperature for POPC, >41°C for DPPC).
-
For unilamellar vesicles, subject the hydrated lipid suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) at a temperature above the lipid's phase transition temperature. Pass the suspension through the extruder 10-20 times to ensure a uniform size distribution.
-
Store the prepared liposomes at 4°C and use within a few days.
Lipid Mixing Assay using this compound
Objective: To monitor membrane fusion by measuring the dilution of the NBD probe.
Materials:
-
This compound-labeled liposomes (Donor liposomes)
-
Unlabeled liposomes (Acceptor liposomes)
-
Fusion buffer (e.g., HEPES buffer with desired fusogen)
-
Fluorometer
Procedure:
-
Prepare donor liposomes containing a self-quenching concentration of this compound (e.g., 5-10 mol%).
-
Prepare unlabeled acceptor liposomes at a higher concentration than the donor liposomes (e.g., 9:1 acceptor to donor ratio).
-
In a fluorometer cuvette, add the acceptor liposomes suspended in the fusion buffer.
-
Set the fluorometer to excite at the NBD excitation wavelength (~460 nm) and record the emission at the NBD emission wavelength (~535 nm).
-
Inject the donor liposomes into the cuvette and start recording the fluorescence intensity over time.
-
Induce fusion using the desired method (e.g., addition of Ca²⁺ for SNARE-mediated fusion, or addition of polyethylene (B3416737) glycol).
-
As fusion occurs, the NBD probe will be diluted into the acceptor liposomes, leading to a dequenching of its fluorescence and an increase in the measured intensity.
-
To determine the maximum fluorescence (100% fusion), add a detergent (e.g., Triton X-100) to completely solubilize the liposomes.
Determination of Membrane Partition Coefficient
Objective: To quantify the distribution of this compound between the aqueous and membrane phases.
Materials:
-
This compound stock solution (in ethanol (B145695) or DMSO)
-
Liposome suspension of known lipid concentration
-
Buffer
-
Fluorometer
Procedure:
-
Prepare a series of liposome suspensions with varying lipid concentrations in the buffer.
-
Add a small, constant amount of this compound stock solution to each liposome suspension and to a control cuvette containing only buffer.
-
Incubate the samples to allow for partitioning equilibrium to be reached.
-
Measure the fluorescence intensity of NBD in each sample.
-
The partition coefficient (Kp) can be calculated using the following equation, which relates the fluorescence enhancement upon partitioning into the lipid phase:
Kp = ( (F - Fw) / (Fm - F) ) * (Vw / Vl)
Where:
-
F is the fluorescence intensity in the presence of liposomes.
-
Fw is the fluorescence intensity in buffer only.
-
Fm is the fluorescence intensity when all the probe is in the membrane (can be extrapolated from a plot of 1/F vs 1/[Lipid]).
-
Vw is the volume of the aqueous phase.
-
Vl is the volume of the lipid phase.
-
Conclusion
This compound is a versatile fluorescent probe for studying the properties of model membranes. While direct experimental data on its performance is not abundant, molecular dynamics simulations and data from analogous NBD-labeled lipids provide a strong basis for its application. Its sensitivity to the local lipid environment makes it a powerful tool for investigating membrane phase behavior, lipid packing, and membrane fusion. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies of model membrane systems. Further experimental characterization of this probe is warranted to build a more comprehensive quantitative understanding of its behavior.
Safety Operating Guide
Navigating the Safe Handling of NBD Dihexadecylamine: A Guide for Laboratory Professionals
Researchers and drug development professionals utilizing the fluorescent lipid probe NBD Dihexadecylamine must adhere to stringent safety protocols to ensure personal and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound.
Hazard Identification and Personal Protective Equipment
This compound and structurally similar compounds can cause severe skin burns, eye damage, and respiratory irritation.[1] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety Glasses/Goggles | Chemical safety goggles or a face shield where splashing is possible.[3] |
| Skin and Body | Lab Coat | A standard lab coat should be worn. For larger quantities or risk of splashing, a chemical-resistant apron is recommended. |
| Respiratory | Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. |
Standard Operating Procedure for Safe Handling
Following a systematic workflow is crucial to minimize exposure and ensure safety. This involves careful preparation, handling, and disposal of the compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
First-Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[3][4] Seek immediate medical attention as it may cause severe skin burns.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[3]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting.[4] Seek immediate medical attention.[1] May be fatal if swallowed and enters airways.[1]
Disposal Plan
Proper disposal is essential to prevent environmental contamination.
-
Waste Collection: Collect all waste containing this compound, including contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Environmental Precautions: Prevent the chemical from entering drains, as it is very toxic to aquatic life.[2][4]
-
Disposal Method: Dispose of the hazardous waste through a licensed disposal company, in accordance with local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
